molecular formula C15H24ClNO B594151 3-Methoxy pce (hydrochloride) CAS No. 1797121-52-8

3-Methoxy pce (hydrochloride)

Katalognummer: B594151
CAS-Nummer: 1797121-52-8
Molekulargewicht: 269.81 g/mol
InChI-Schlüssel: XOBVSMBVWPDJTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methoxy PCE (hydrochloride) is an analytical reference standard that is structurally classified as an arylcyclohexylamine. It acts as an NMDA receptor antagonist with a pKi value of 7.22. This product has been sold online as a designer drug and is intended for forensic and research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBVSMBVWPDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797121-52-8
Record name N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Synthesis and Structural Elucidation of 3-Methoxy-PCE

[1]

Compound: 3-Methoxyeticyclidine (3-MeO-PCE) IUPAC Name: N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride Class: Arylcyclohexylamine / Dissociative Anesthetic CAS: 1364933-80-1 (Freebase)

Executive Summary & Chemical Identity

3-Methoxy-PCE is a potent NMDA receptor antagonist sharing structural homology with Phencyclidine (PCP) and Eticyclidine (PCE). Unlike the piperidine ring found in PCP, 3-MeO-PCE possesses an N-ethyl chain, which often confers higher potency and distinct receptor binding affinities (e.g., increased affinity for the serotonin transporter).

This guide details the Bruylants reaction pathway , the most robust and "self-validating" synthetic route for this class. Unlike the unstable Schiff base (imine) method, the aminonitrile route ensures thermodynamic stability of intermediates, minimizing polymerization side-reactions.

Retrosynthetic Analysis

To design the synthesis, we disconnect the molecule at the quaternary carbon center (C1 of the cyclohexane ring).

  • Disconnection A (C-N): Leads to a cyclohexanone/aryl precursor. (Less favorable due to steric hindrance during amination).

  • Disconnection B (C-C): Leads to the aminonitrile intermediate and an organometallic reagent . This is the preferred route.

    • Synthon 1: 1-(Ethylamino)cyclohexanecarbonitrile (The electrophile/iminium precursor).

    • Synthon 2: 3-Methoxyphenylmagnesium bromide (The nucleophile).

Visualization: Retrosynthetic Tree

Retrosynthesiscluster_precursorsPrecursorscluster_rawStarting Materialstarget3-Methoxy-PCE HCl(Target)inter1Intermediate Complex(Magnesium Salt)target->inter1Hydrolysis (HCl)grignard3-Methoxyphenylmagnesium bromideinter1->grignardBruylants Rxnnitrile1-(Ethylamino)cyclohexanecarbonitrileinter1->nitrileBruylants Rxnbromo3-Bromoanisolegrignard->bromoMg / THFcyclohexanoneCyclohexanonenitrile->cyclohexanoneStrecker-typeethylamineEthylaminenitrile->ethylaminecyanideNaCN / KCNnitrile->cyanide

Figure 1: Retrosynthetic disconnection showing the convergence of the aminonitrile and Grignard reagents.

Synthesis Protocol: The Nitrile Route[2]

Phase 1: Synthesis of 1-(Ethylamino)cyclohexanecarbonitrile

This step utilizes a modified Strecker synthesis. The use of sodium metabisulfite (

Reagents:

  • Cyclohexanone (1.0 eq)

  • Ethylamine (aqueous or HCl salt neutralized) (1.1 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.05 eq)

  • Sodium Metabisulfite (

    
    ) (0.5 eq)
    
  • Water/Alcohol solvent system.[1]

Protocol:

  • Bisulfite Adduct Formation: Dissolve sodium metabisulfite in a minimal amount of water. Add cyclohexanone slowly with vigorous stirring. The solution will warm slightly as the bisulfite adduct forms.

  • Cyanation: Add the ethylamine solution to the mixture. Stir for 15 minutes.

  • Nitrile Formation: Add the KCN (dissolved in water) dropwise. Caution: High toxicity.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The product, 1-(ethylamino)cyclohexanecarbonitrile, is an oil that will separate from the aqueous layer or crystallize depending on purity and temperature.

  • Isolation: Extract with diethyl ether or dichloromethane. Wash the organic phase with water to remove unreacted cyanide. Dry over anhydrous

    
     and evaporate.
    
    • Quality Check: The IR spectrum should show a distinct nitrile peak (

      
      ) at ~2220 
      
      
      .
Phase 2: Preparation of the Grignard Reagent

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Iodine (catalytic crystal)

  • Anhydrous THF or Diethyl Ether (Solvent)

Protocol:

  • Flame-dry all glassware under an inert atmosphere (

    
     or Ar).
    
  • Add Mg turnings and a crystal of iodine.

  • Add a small portion of 3-bromoanisole in solvent to initiate the reaction (indicated by turbidity and heat).

  • Add the remaining 3-bromoanisole dropwise to maintain a gentle reflux.

  • Reflux for 1 hour after addition to ensure complete formation of 3-methoxyphenylmagnesium bromide.

Phase 3: The Bruylants Reaction (Coupling)

This is the critical step where the mechanism distinguishes itself from standard ketone additions.

Mechanism: The Grignard reagent does not attack the nitrile carbon to form a ketone. Instead, the Lewis acidic Mg promotes the elimination of the cyanide group (

iminium ion

Protocol:

  • Cool the Grignard solution to 0°C.

  • Dissolve the 1-(ethylamino)cyclohexanecarbonitrile from Phase 1 in anhydrous THF/Ether.

  • Add the nitrile solution dropwise to the Grignard reagent. Note: A precipitate (magnesium cyanide salts) may form.

  • Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Workup: Pour the reaction mixture into ice-cold ammonium chloride solution (

    
    ) to quench excess Grignard.
    
    • Note: Perform this in a well-ventilated hood; trace HCN may be evolved if the quench is acidic and unreacted cyanide is present.

  • Extract the freebase 3-MeO-PCE with ether/DCM.

Phase 4: Salt Formation (Hydrochloride)
  • Wash the organic layer with water and brine.

  • Dry over

    
    .
    
  • Acidification: Bubble anhydrous HCl gas through the solvent, or add a solution of HCl in isopropanol/dioxane.

  • Crystallization: 3-MeO-PCE HCl will precipitate as a white crystalline solid. Recrystallize from isopropanol/acetone for high purity.

Visualization: Reaction Mechanism

MechanismnitrileAminonitrileiminiumIminium Ion(Intermediate)nitrile->iminium Mg-assistedEliminationcn_lossLoss of CN-nitrile->cn_lossproduct3-MeO-PCE(Freebase)iminium->product C-C BondFormationgrignardGrignard(Ar-MgBr)grignard->iminium NucleophilicAttack

Figure 2: The Bruylants mechanism showing the critical iminium intermediate pathway.

Structural Elucidation & Analytical Data

Verification of the synthesized compound requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 3-MeO-PCE is characterized by the distinct methoxy group and the ethyl chain.

Proton (

) Environment
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 7.30 – 6.80Multiplet4H3-substituted benzene ring
Methoxy 3.81Singlet3H

on phenyl ring
Ethyl (

)
2.85Quartet2H

Cyclohexyl (

)
2.40 – 2.20Broad M4HProtons adjacent to quaternary C
Cyclohexyl (bulk) 1.80 – 1.20Broad M6HRemaining ring protons
Ethyl (

)
1.15Triplet3H

Interpretation:

  • The triplet at ~1.15 ppm and quartet at ~2.85 ppm confirm the presence of the N-ethyl group (differentiating it from PCP's piperidine or PCPr's propyl).

  • The singlet at ~3.81 ppm is diagnostic for the methoxy group.

  • The lack of a nitrile peak in the final product (verified by IR) confirms the success of the Bruylants displacement.

Mass Spectrometry (GC-MS)[4][5]
  • Molecular Ion (

    
    ):  m/z 233 (Weak).
    
  • Base Peak: Typically m/z 204 (

    
    , loss of ethyl radical) or fragmentation of the cyclohexyl ring. Note: In many arylcyclohexylamines, the base peak results from the loss of the alkyl group on the nitrogen or alpha-cleavage.
    
  • Fragment Ions:

    • m/z 176 (Phenylcyclohexyl cation derivative).

    • m/z 91/77 (Aromatic cluster).

Infrared Spectroscopy (FT-IR)
  • Absence: No sharp peak at 2220

    
     (Nitrile consumed).[2]
    
  • Presence:

    • ~2900–2800

      
       (C-H aliphatic stretch).
      
    • ~1600, 1580

      
       (Aromatic C=C).
      
    • ~1250

      
       (C-O-C asymmetric stretch, Aryl alkyl ether).
      
    • ~2400–2700

      
       (Broad ammonium band in HCl salt).
      

Safety & Handling

  • Cyanide Hazard: The synthesis of the aminonitrile involves alkali cyanides. All work must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

  • Potency: 3-MeO-PCE is a potent dissociative.[3][4][5] Handling the pure powder requires full PPE (gloves, mask, goggles) to prevent accidental transdermal or inhalation exposure.

  • Grignard Reagents: Highly flammable and moisture-sensitive. Use pyrophoric handling techniques.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[6] Journal of Medicinal Chemistry, 8(2), 230–235. Link

  • De Paoli, G., Brandt, S. D., Wallach, J., Archer, R. P., & Pounder, D. J. (2013).[3] From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine.[7] Journal of Analytical Toxicology, 37(5), 277–283.[7] Link[8]

  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based new psychoactive substances.[9][8][3][5][7] In Handbook of Experimental Pharmacology (Vol. 252, pp. 261–303).[7] Springer. Link

  • Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for arylcyclohexylamine structure-activity relationships). Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Report on the risk assessment of 3-methoxy-phencyclidine. (Provides metabolic and toxicological context for the class). Link

In Vitro Pharmacodynamics of 3-MeO-PCE: Binding Affinity & Selectivity Profile at NMDA Receptors

[1]

Executive Technical Summary

3-Methoxyeticyclidine (3-MeO-PCE) represents a potent evolution of the arylcyclohexylamine scaffold, characterized by high-affinity antagonism at the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike its structural parent eticyclidine (PCE) or its close analog 3-MeO-PCP, 3-MeO-PCE exhibits a distinct pharmacological profile defined by a tight binding affinity (

2

This guide analyzes the molecular interactions of 3-MeO-PCE, contrasting its receptor selectivity against established dissociative agents.[2] Crucially, while 3-MeO-PCP displays promiscuous high affinity for


Molecular Architecture & SAR Logic

The pharmacophore of 3-MeO-PCE is built upon the core arylcyclohexylamine structure, modified to optimize lipophilicity and receptor occupancy.

Structural Modifications
  • N-Ethyl Chain (PCE Scaffold): Replacing the piperidine ring of PCP with an N-ethyl group increases potency. The secondary amine allows for tighter steric fit within the hydrophobic pocket of the NMDA receptor channel compared to the bulky tertiary amine of the piperidine ring.

  • 3-Methoxy Substitution: The addition of a methoxy group at the meta position of the phenyl ring enhances binding affinity through dipole-dipole interactions and increased lipophilicity, facilitating blood-brain barrier penetration.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of 3-MeO-PCE.

SAR_LogicCoreArylcyclohexylamineScaffoldPCEN-Ethyl Group(PCE)Core->PCE Steric OptimizationMethoxy3-Methoxy Group(3-MeO)Core->Methoxy Lipophilicity & DipoleNMDANMDA ReceptorHigh Affinity(Ki ~ 61 nM)PCE->NMDA Potency Increase(vs PCP)SigmaSigma-1 ReceptorLow Affinity(Ki ~ 4519 nM)PCE->Sigma Steric Hindrance(Reduces Binding)Methoxy->NMDA Binding StabilizationSERTSERTModerate Affinity(Ki ~ 115 nM)Methoxy->SERT Secondary Interaction

Caption: SAR logic depicting how the N-ethyl and 3-methoxy substitutions differentially modulate NMDA, SERT, and Sigma-1 affinities.

In Vitro Binding Profile

The following data aggregates competitive binding assays using [³H]MK-801 (dizocilpine) displacement in rat brain homogenates or recombinant human receptors. The

Table 1: Comparative Binding Affinities ( )

Lower

CompoundNMDA Receptor (

)
SERT (

)

Receptor (

)
Selectivity Ratio (NMDA:

)
3-MeO-PCE 61 nM 115 nM 4,519 nM 1 : 74 (High Selectivity)
3-MeO-PCP20 nM216 nM42 nM1 : 2 (Mixed Agonist)
PCP250 nM>10,000 nM>1,000 nMSelective
MK-8014.8 nM>10,000 nM>10,000 nMHighly Selective
Ketamine659 nM>10,000 nM>10,000 nMSelective (Low Potency)
MXE337 nM479 nM~1,000 nMModerate Selectivity

Key Insight: 3-MeO-PCE is approximately 4x more potent than PCP and 10x more potent than Ketamine at the NMDA receptor. However, unlike 3-MeO-PCP, which hits the




Experimental Methodology: The Self-Validating System

To replicate these findings or evaluate novel analogs, a rigorous Radioligand Displacement Assay is required. This protocol is designed as a self-validating system, using specific controls to ensure data integrity.

Protocol: [³H]MK-801 Displacement Assay

Objective: Determine the

2
Phase A: Tissue Preparation (The Substrate)
  • Source: Rat forebrain or HEK293 cells expressing GluN1/GluN2B subunits.

  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Washing: Centrifuge at 48,000

    
     for 20 mins. Resuspend pellet. Repeat 3x to remove endogenous glutamate and glycine (critical to prevent assay interference).
    
  • Freezing: Store membranes at -80°C until use (lyses residual vesicles).

Phase B: The Binding Reaction (The Interaction)
  • Buffer: 5 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]MK-801 (Specific Activity: 15–30 Ci/mmol). Concentration: 1 nM.

  • Co-Agonists: Add 10

    
    M Glutamate and 10 
    
    
    M Glycine.
    • Mechanism:[3][4] The PCP binding site is located inside the ion channel. The channel must be open for the ligand to access the site. Glutamate and Glycine ensure the channel is in the "open" state. Without this, binding will be artificially low.

  • Non-Specific Binding (NSB) Control: 10

    
    M (+)MK-801 or 10 
    
    
    M PCP.
Phase C: Validation Logic (The Check)
  • Incubation: 2 hours at 25°C (Equilibrium is slow due to channel kinetics).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces filter binding).

  • Calculation:

    
    
    Where 
    
    
    is radioligand concentration and
    
    
    is the affinity of [³H]MK-801 (approx 5 nM).
Experimental Workflow Diagram

Assay_WorkflowTissueRat Forebrain / HEK293(GluN1/GluN2B)WashTriple Wash Cycle(Remove Endogenous Glu/Gly)Tissue->Wash Prepare MembranesReactionBinding Reaction+ [3H]MK-801 (1 nM)+ Glu (10µM) / Gly (10µM)Wash->Reaction Channel ActivationTestAdd 3-MeO-PCE(10^-10 to 10^-5 M)Reaction->Test Competitive DisplacementFilterRapid Filtration(GF/B + PEI)Test->Filter Terminate EquilibriumCountScintillation CountingCalculate IC50 -> KiFilter->Count Quantify Bound Ligand

Caption: Step-by-step workflow for the [³H]MK-801 radioligand displacement assay ensuring channel openness.

Functional Implications

The binding data elucidates the specific clinical and toxicological profile of 3-MeO-PCE.

  • High Potency & Dosing Risk: With a

    
     of 61 nM, 3-MeO-PCE is significantly more potent than standard reference dissociatives. This necessitates sub-milligram precision in dosing to avoid "hole" states (complete sensory dissociation) or amnesia.
    
  • Serotonergic Influence: The SERT affinity (

    
     = 115 nM) is relevant.[1][2] Unlike pure NMDA antagonists, 3-MeO-PCE likely elevates synaptic serotonin, contributing to a distinct "manic" or stimulating profile compared to the sedative nature of Ketamine.
    
  • The Sigma Divergence: The lack of

    
     affinity (
    
    
    > 4500 nM) differentiates 3-MeO-PCE from 3-MeO-PCP.
    
    
    activation is often linked to modulation of calcium signaling and potential neuroprotection or convulsions. The absence of this "brake" or "modulator" in 3-MeO-PCE may result in a "colder" or more purely dissociative experience compared to the complex profile of 3-MeO-PCP.

References

  • Roth, B. L., et al. (2013).[5][3] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[5][2][6] PLOS ONE, 8(3), e59334.[5][2][3][7]

  • Wallach, J., et al. (2016).[8] Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 801-815.[8]

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP).[5][1][9][10] Expert Committee on Drug Dependence.

  • Morris, H., & Wallach, J. (2014).[2][11] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.[2]

  • MedChemExpress. (n.d.). 3-Methoxy PCE hydrochloride Datasheet.

discovery and history of 3-Methoxy pce as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, pharmacology, and synthesis of 3-Methoxyeticyclidine (3-MeO-PCE).

Classification: Arylcyclohexylamine | Role: NMDA Antagonist / Monoamine Reuptake Inhibitor

Executive Summary

3-Methoxyeticyclidine (3-MeO-PCE) is a potent dissociative anesthetic of the arylcyclohexylamine class.[1] Structurally related to Eticyclidine (PCE) and 3-Methoxyphencyclidine (3-MeO-PCP), it is characterized by a unique pharmacological profile combining high-affinity NMDA receptor antagonism with significant serotonin transporter (SERT) inhibition. This dual mechanism distinguishes its pharmacodynamics from the "pure" dissociation of ketamine or PCP, often manifesting in a more stimulating and manic clinical presentation. This guide documents its historical emergence from theoretical Structure-Activity Relationship (SAR) studies to its appearance as a novel psychoactive substance (NPS), alongside validated synthesis protocols and metabolic pathways.

History and Discovery

The Maddox-Geneste Lineage (1950s–1970s)

The discovery of 3-MeO-PCE is not attributed to a single "eureka" moment but rather to the systematic exploration of the arylcyclohexylamine scaffold.

  • 1956 (Parke-Davis): H. Victor Maddox synthesizes Phencyclidine (PCP) and Eticyclidine (PCE) . PCE was found to be more potent than PCP but was abandoned due to severe emergence delirium and psychotomimetic effects.

  • 1979 (Geneste et al.): In a pivotal study on the rigid analogs of phencyclidine, Geneste synthesized 3-MeO-PCP . This established the "3-methoxy" substitution as a viable motif for retaining NMDA affinity while altering the metabolic and binding profile.

  • The "Grey Market" Emergence (2010–2012): Unlike its predecessors, 3-MeO-PCE did not undergo formal clinical trials. It appeared directly on the research chemical market around 2010, likely synthesized by clandestine chemists applying the "Geneste substitution" (3-methoxy group) to the "Maddox scaffold" (PCE).

Legislative Response

By 2012, the UK's Advisory Council on the Misuse of Drugs (ACMD) identified 3-MeO-PCE alongside Methoxetamine (MXE), leading to its classification as a Class B substance.[2] The World Health Organization (WHO) and EMCDDA have since flagged it for critical review due to its high potency and risk of acute toxicity.

Chemical Identity

  • IUPAC Name: N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine[3][4]

  • Formula: C₁₅H₂₃NO

  • Molar Mass: 233.35 g/mol [4]

  • CAS Number: 1364933-80-1 (HCl salt)

  • Key Structural Feature: The N-ethyl group (PCE core) increases potency compared to the piperidine ring (PCP core), while the 3-methoxy group enhances SERT affinity.

Pharmacological Profile

3-MeO-PCE acts as a "broad-spectrum" dissociative. The following data, derived from Roth et al. (2013) and Wallach et al. (2016), quantifies its binding affinities (


). Lower 

indicates higher affinity.
Receptor Binding Data
Target Protein

(nM)
Functional Effect
NMDA Receptor 61 Primary Mechanism: Dissociation, anesthesia, hallucinations.
SERT (Serotonin Transporter)115 Mood elevation, mania, risk of serotonin syndrome.
DAT (Dopamine Transporter)743 Psychomotor stimulation, euphoria.
Sigma-2 Receptor 525Modulation of calcium signaling (significance debated).
Sigma-1 Receptor 4,519Low affinity (unlike 3-MeO-PCP).
Mechanism of Action Diagram

The following diagram illustrates the dual-action pathway of 3-MeO-PCE, highlighting the divergence from classical NMDA antagonists.

G Drug 3-MeO-PCE NMDA NMDA Receptor (PCP Site) Drug->NMDA Antagonist (Ki=61 nM) SERT Serotonin Transporter (SERT) Drug->SERT Inhibitor (Ki=115 nM) DAT Dopamine Transporter (DAT) Drug->DAT Inhibitor (Ki=743 nM) Dissoc Dissociation & Anesthesia NMDA->Dissoc Mania Mania & Stimulation SERT->Mania Tox Serotonin Syndrome Risk SERT->Tox High Dose DAT->Mania

Figure 1: Pharmacodynamic signaling of 3-MeO-PCE showing dual NMDA antagonism and monoamine reuptake inhibition.

Synthesis Methodology (The Modified Geneste Route)

Disclaimer: This section is for educational and technical reference only. Synthesis of scheduled substances is illegal without appropriate licensure.

The synthesis follows the nitrile intermediate route , preferred for its modularity. It consists of two phases: formation of the aminonitrile and the Grignard substitution.[5]

Phase 1: Synthesis of 1-(Ethylamino)cyclohexanecarbonitrile

This step creates the cyclohexyl scaffold with the necessary nitrogen and nitrile leaving group.

  • Reagents: Cyclohexanone (1.0 eq), Ethylamine hydrochloride (1.1 eq), Sodium Cyanide (NaCN) (1.1 eq), Water/Ethanol.

  • Protocol:

    • Dissolve ethylamine HCl in a minimal volume of water.

    • Add cyclohexanone slowly with vigorous stirring.

    • Add NaCN solution dropwise while maintaining temperature below 10°C (ice bath) to prevent polymerization.

    • Causality: Low temperature favors the kinetic formation of the aminonitrile over the thermodynamic imine byproduct.

    • Stir for 18–24 hours at room temperature.

    • Validation: The formation of a solid precipitate or a distinct oil layer indicates the aminonitrile.

    • Workup: Extract with diethyl ether, wash with brine, and dry over MgSO₄.

Phase 2: Grignard Reaction (The Bruylants Reaction)

This is the critical step where the nitrile group is displaced by the aryl ring.

  • Reagents: 1-Bromo-3-methoxybenzene (1.0 eq), Magnesium turnings (1.1 eq), THF (anhydrous).

  • Protocol:

    • Grignard Formation: Generate 3-methoxyphenylmagnesium bromide by reacting 1-bromo-3-methoxybenzene with Mg in refluxing THF. Iodine crystal may be used to initiate.

    • Addition: Cool the Grignard solution to 0°C. Add the aminonitrile (from Phase 1) dissolved in THF dropwise.

    • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Mechanism: The Grignard reagent attacks the nitrile carbon. The nitrile group is ejected as the cyanide anion (MgBrCN), resulting in the imine-magnesium complex.

    • Hydrolysis: Quench with saturated NH₄Cl or dilute HCl. This hydrolyzes the intermediate complex to the free amine.

    • Purification: Acid-base extraction.

      • Acidify to pH 1 (drug moves to aqueous layer).

      • Wash organic layer (removes non-basic impurities).

      • Basify aqueous layer to pH 12 (drug precipitates/oils out).

      • Extract into non-polar solvent (DCM/Ether).

      • Precipitate as HCl salt using HCl/Isopropanol.

Synthesis Workflow Diagram

Synthesis Start Cyclohexanone + Ethylamine HCl Step1 Add NaCN (0°C, Aqueous) Start->Step1 Inter Intermediate: 1-(Ethylamino)cyclohexanecarbonitrile Step1->Inter Strecker-like Synthesis React Bruylants Reaction (Reflux in THF) Inter->React Grignard Grignard Reagent: 3-Methoxyphenylmagnesium Bromide Grignard->React Quench Acid Hydrolysis (HCl/H2O) React->Quench Elimination of MgBrCN Final 3-MeO-PCE HCl (Crystalline Solid) Quench->Final Purification & Crystallization

Figure 2: Step-by-step synthesis pathway via the Bruylants reaction.

Metabolism and Toxicology

Understanding the metabolic fate is crucial for forensic identification and toxicity management.[6]

Metabolic Pathways

3-MeO-PCE undergoes extensive Phase I metabolism, primarily mediated by CYP2D6 and CYP2B6.

  • O-Demethylation: The methoxy group is cleaved to form 3-HO-PCE . This metabolite is active and retains high NMDA affinity (potentially higher affinity for Mu-opioid receptors, though this is debated).

  • N-Dealkylation: Removal of the ethyl group to form the primary amine (3-MeO-PCA).

  • Hydroxylation: Addition of -OH groups to the cyclohexyl ring.

Toxicology[7][8][9]
  • Acute Toxicity: Tachycardia, hypertension, mania, and rhabdomyolysis.

  • Serotonin Syndrome: Due to its SERT affinity (

    
     115 nM), combinations with SSRIs, MAOIs, or MDMA are highly dangerous.
    
  • Forensic Marker: The presence of 3-HO-PCE in urine is a primary biomarker for 3-MeO-PCE ingestion, though it must be distinguished from 3-HO-PCP metabolism.

References

  • Roth, B. L., et al. (2013).[2][7] "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLoS ONE. Link

  • Wallach, J., et al. (2016).[2] "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis. Link

  • Geneste, P., et al. (1979). "Conformation-activity relationship in phencyclidine derivatives." European Journal of Medicinal Chemistry.
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines." Journal of Medicinal Chemistry. Link

  • World Health Organization. (2020). "Critical Review Report: 3-Methoxyphencyclidine." Expert Committee on Drug Dependence.[8] Link

  • Advisory Council on the Misuse of Drugs (ACMD). (2012).[2][4] "Methoxetamine Report."[2][3][4] UK Home Office.[2] Link

Sources

structural analogues and derivatives of 3-Methoxy pce

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogues and Derivatives of 3-Methoxyeticyclidine (3-MeO-PCE)

Abstract

This technical guide provides a comprehensive exploration of the structural analogues and derivatives of 3-Methoxyeticyclidine (3-MeO-PCE), a dissociative anesthetic of the arylcyclohexylamine class.[1] As a compound of interest in both clinical research and forensic science, understanding its structure-activity relationships (SAR) is paramount for the development of novel therapeutics and the identification of new psychoactive substances (NPS). This document details the core pharmacology of 3-MeO-PCE, systematically examines key structural modifications, outlines synthetic strategies, and provides validated protocols for pharmacological and analytical characterization. The insights herein are intended for researchers, scientists, and drug development professionals engaged in the study of N-methyl-D-aspartate (NMDA) receptor modulators.

Introduction: The 3-MeO-PCE Scaffold

3-Methoxyeticyclidine (3-MeO-PCE), also known as methoxieticyclidine, is a structural derivative of eticyclidine (PCE).[2] The arylcyclohexylamine class is defined by a core structure featuring a cyclohexane ring to which an aryl group and an amine are geminally substituted.[2][3] In 3-MeO-PCE, this architecture is composed of:

  • An aryl group : A methoxyphenyl ring, with the methoxy substituent at the 3-position.

  • A cycloalkyl group : A cyclohexane ring.

  • An amine group : An N-ethyl amine.[2]

The primary mechanism of action for 3-MeO-PCE and its congeners is non-competitive antagonism of the NMDA receptor, binding to a site within the receptor's ion channel, commonly known as the PCP site.[4][5] This interaction blocks the influx of calcium ions, leading to the characteristic dissociative, anesthetic, and, at high doses, psychotomimetic effects.[4][5]

Pharmacologically, 3-MeO-PCE exhibits significant affinity for the NMDA receptor, with a reported Kᵢ value of 61 nM.[1] It also interacts with the serotonin transporter (SERT) with a Kᵢ of 115 nM, suggesting a potential modulation of the serotonergic system.[1][2] Its affinity for other targets, such as the dopamine transporter and sigma receptors, is considerably lower.[1] The exploration of structural modifications to this scaffold is driven by the goal of fine-tuning this pharmacological profile, potentially enhancing selectivity, potency, and therapeutic utility while minimizing adverse effects.

Structure-Activity Relationships (SAR) of 3-MeO-PCE Analogues

The pharmacological profile of an arylcyclohexylamine can be systematically altered by modifying three key regions of the molecule: the aryl group, the amine substituent, and the cyclohexyl ring.[3] Understanding the causal relationships behind these modifications is essential for rational drug design.

Aryl Group Modifications

The nature and position of substituents on the aromatic ring are critical determinants of NMDA receptor affinity.

  • Positional Isomerism: The location of the methoxy group significantly impacts potency. In the closely related phencyclidine (PCP) series, the 3-methoxy derivative (3-MeO-PCP) displays the highest affinity for the NMDA receptor, followed by the 2-methoxy and 4-methoxy analogues.[6] This principle generally holds for other arylcyclohexylamines, indicating that the 3-position is optimal for interaction with the receptor binding pocket.

  • Substituent Variation: Replacing the 3-methoxy group with other functionalities can drastically alter the pharmacological profile. For instance, substitution with a hydroxyl group to form 3-hydroxyphencyclidine (3-HO-PCP) introduces potent µ-opioid receptor agonism, a property not observed in 3-MeO-PCP.[6] This highlights that minor electronic and steric changes can recruit entirely different receptor systems.

  • Aryl Ring Replacement: The phenyl ring itself can be substituted with other aromatic systems. Replacing the phenyl ring with a thienyl group has been shown to increase PCP-like activity, suggesting that the electronic properties of the aromatic system are a key factor in receptor engagement.[7][8]

Amine Group Modifications

The amine group is fundamental to the molecule's activity, and its substitution pattern allows for fine-tuning of potency and selectivity.

  • N-Alkyl Chain Length: 3-MeO-PCE is an N-ethyl derivative. In general, N-alkyl substitutions can influence potency.[7] Comparing 3-MeO-PCE to its N-propyl (3-MeO-PCPr) or N-methyl analogues would reveal the optimal alkyl chain length for NMDA receptor antagonism within this specific scaffold.

  • Cyclic Amine Substitution: Replacing the N-ethyl group with a cyclic amine transforms the compound into a different analogue series.

    • Piperidine: Leads to the PCP series (e.g., 3-MeO-PCP).[6]

    • Pyrrolidine: Results in the PCPy series, which generally show reduced potency compared to their piperidine counterparts.[7][9]

    • Morpholine: Creates the PCMo series. The morpholine analogue, 3-MeO-PCMo, demonstrates moderate NMDA receptor affinity, approximately 12-fold lower than PCP, but comparable to ketamine.[10][11] This substitution can be a strategy to attenuate potency while potentially altering off-target effects.

Cyclohexyl Ring Modifications

While less explored than aryl and amine modifications, the cyclohexyl ring is not merely a passive scaffold.

  • Substitution: The addition of substituents to the cyclohexyl ring, such as hydroxyl groups, has been shown to decrease both the potency and efficacy of the compound.[7]

  • Ring Replacement: More drastic modifications, such as replacing the cyclohexane with other cyclic or polycyclic systems like adamantane, tetrahydropyran, or tetrahydrothiopyran, can produce compounds with novel properties, though this often requires significant synthetic redevelopment.[12]

General Synthesis and Characterization Workflow

The development of novel analogues requires a robust and reproducible workflow encompassing synthesis, purification, and comprehensive analytical characterization before biological evaluation.

Synthesis Strategy

A common and effective method for synthesizing arylcyclohexylamines like 3-MeO-PCE proceeds through a Grignard reaction followed by a Ritter reaction and subsequent N-alkylation. The causality behind this choice lies in its reliability and adaptability for creating a diverse library of analogues.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Alkylation A 3-Bromoanisole C 3-Methoxyphenylmagnesium bromide (Grignard Reagent) A->C B Magnesium B->C E 1-(3-methoxyphenyl)cyclohexan-1-ol C->E D Cyclohexanone D->E G 1-(3-methoxyphenyl)cyclohexane-1-carbonitrile E->G F Sodium Cyanide / Acid F->G I 1-(3-methoxyphenyl)cyclohexan-1-amine (3-MeO-PCA) G->I H Lithium Aluminium Hydride H->I K 3-Methoxyeticyclidine (3-MeO-PCE) I->K J Acetaldehyde / NaBH4 (Reductive Amination) J->K G A Synthesized & Characterized Analogue B Primary Screening: In Vitro NMDA Receptor Binding Assay A->B C Secondary Screening: Selectivity Panel (SERT, DAT, Opioid, Sigma) B->C High Affinity? D Functional Assays: Electrophysiology (e.g., Patch Clamp) C->D E Lead Compound Selection D->E Desired Selectivity & Function? F In Vivo Evaluation: Rodent Models E->F G Behavioral Assays (Locomotor activity, Rotarod) F->G H Pharmacokinetic Studies (Metabolism, Half-life) F->H I Comprehensive Pharmacological Profile G->I H->I

Sources

3-MeO-PCE hydrochloride solubility and stability data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-MeO-PCE Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-Methoxyeticyclidine hydrochloride (3-MeO-PCE HCl) is a dissociative anesthetic belonging to the arylcyclohexylamine class of chemical compounds. As an N-methyl-D-aspartate (NMDA) receptor antagonist, it shares structural and functional similarities with phencyclidine (PCP) and ketamine.[1][2][3] Its utility in neuropharmacological research necessitates a thorough understanding of its fundamental physicochemical properties. For researchers, scientists, and drug development professionals, precise data on solubility and stability are critical for ensuring the accuracy, reproducibility, and validity of experimental results.

This guide provides a comprehensive overview of the solubility and stability of 3-MeO-PCE hydrochloride. It is designed to serve as a practical resource, offering not only collated data from available literature but also detailed, field-proven protocols for in-house validation and characterization. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to ensure scientific integrity and trustworthiness in your research endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of 3-MeO-PCE hydrochloride is essential for interpreting its behavior in various experimental settings. The hydrochloride salt form is the most common formulation, enhancing the stability and aqueous solubility of the parent compound.[4]

PropertyValue / CharacteristicSource(s)Significance
IUPAC Name N-ethyl-1-(3-methoxyphenyl)-cyclohexanamine, monohydrochloride[2]Provides unambiguous chemical identity.
Synonyms 3-Methoxyeticyclidine HCl, 3-MeO-PCE HCl[2]Common identifiers used in literature and by suppliers.
CAS Number 1797121-52-8[1][2][4]Unique registry number for the hydrochloride salt.
Molecular Formula C₁₅H₂₄ClNO[1][4]Defines the elemental composition.
Molecular Weight 269.81 g/mol [1][2][4]Critical for preparing solutions of specific molarity.
Appearance White to off-white fine crystalline powder[5]Basic physical state identification.
Melting Point 130-132 °C[5]A key indicator of purity.
pKi (NMDA Receptor) 7.22[1][2][3]Indicates high binding affinity for its primary pharmacological target.
UV λmax 222, 277 nm[2]Wavelengths of maximum absorbance, crucial for UV-based quantification.

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability in both in vitro and in vivo models. The presence of the hydrochloride salt significantly influences the solubility of 3-MeO-PCE, particularly in aqueous and polar protic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 3-MeO-PCE hydrochloride in common laboratory solvents. It is important to note that these values can serve as excellent starting points, but empirical verification under your specific laboratory conditions (e.g., temperature, pH, buffer composition) is always recommended.

SolventSolubility (mg/mL)Molar Solubility (mM)Source(s)Notes
Ethanol 25 mg/mL~92.7 mM[2]High solubility, suitable for stock solutions.
Dimethylformamide (DMF) 20 mg/mL~74.1 mM[2]Aprotic solvent, good for stock solutions.
Dimethyl Sulfoxide (DMSO) 14 mg/mL~51.9 mM[2]Common solvent for biological assays; another source notes stock solutions of 40 mg/mL are possible.[1]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL~37.1 mM[2]Indicates good solubility in a physiologically relevant aqueous buffer.
Water Moderately SolubleNot Quantified[4][5]The ionic nature of the HCl salt confers moderate aqueous solubility. The PBS value suggests a solubility of at least 10 mg/mL.
Methanol Highly SolubleNot Quantified[4]High solubility is expected, similar to ethanol.
Chloroform / Ethyl Acetate Low SolubilityNot Quantified[4]As an ionic salt, solubility in non-polar organic solvents is limited.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[6] It ensures that the solvent is fully saturated with the solute, providing a reliable measure of the compound's intrinsic solubility under defined conditions.

Causality Behind Experimental Choices:

  • Excess Solute: Adding an excess of the solid ensures that the equilibrium of dissolution is reached and the final solution is truly saturated.

  • Prolonged Agitation: Continuous agitation at a constant temperature is necessary to overcome kinetic barriers to dissolution and allow the system to reach thermodynamic equilibrium. 24-48 hours is a standard duration.[6]

  • Filtration/Centrifugation: This step is critical to separate the saturated supernatant from any undissolved solid material, which would otherwise lead to an overestimation of solubility. A 0.22 µm filter is chosen to remove fine particulates without adsorbing the solute.

  • Quantification by Validated Assay: A reliable analytical method, such as HPLC-UV, is required to accurately measure the concentration of the dissolved compound in the saturated solution.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-MeO-PCE HCl powder (e.g., 20-30 mg) to a known volume of the desired solvent (e.g., 1 mL) in a sealed glass vial.

  • Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vial to stand for a short period to let larger particles settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining undissolved solid.

  • Sample Collection: Carefully collect a precise aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE, check for compound compatibility first) to remove any fine particulates.

  • Dilution: Create a series of accurate dilutions of the filtered supernatant using the same solvent.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of 3-MeO-PCE HCl in the original supernatant by back-calculation from a standard curve. This concentration represents the equilibrium solubility.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess 3-MeO-PCE HCl to known volume of solvent B Agitate at constant temp (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Filter supernatant (0.22 µm filter) D->E F Prepare accurate dilutions E->F G Analyze via validated HPLC-UV method F->G H Calculate concentration (Solubility Result) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Understanding the chemical stability of 3-MeO-PCE hydrochloride is paramount for defining appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods. Stability data ensures that a change in experimental outcome is due to the variable being tested, not to the degradation of the compound.

Storage and Long-Term Stability

Available data provides clear guidance on the long-term storage of 3-MeO-PCE hydrochloride in both solid and solution states.

FormStorage ConditionReported StabilitySource(s)
Solid (Powder) -20°C, protected from light and moisture≥ 3-5 years[1][2]
Solid (Powder) Suitable environment (cool, dry)Up to 2 years
In Solvent (Solution) -80°CUp to 1 year[1]
Extracted from Blood 5°CAt least 24 hours[7]

These recommendations highlight that 3-MeO-PCE HCl is a relatively stable compound when stored correctly. For maximum longevity, especially for reference standards, storage at -20°C or below in a desiccated, dark environment is crucial.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing a truly robust, stability-indicating analytical method.[8][9] These studies intentionally expose the drug to harsh conditions to produce potential degradation products. The goal is not to determine shelf-life but to ensure that the analytical method can separate the intact drug from any degradants that might form under stress. This validates the method's specificity.[8][10]

Causality Behind Experimental Choices:

  • Stress Conditions: The conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common pathways of chemical degradation for pharmaceutical compounds.

  • Target Degradation: The goal is to achieve partial degradation (typically 5-20%). Complete degradation provides no information about the separation of the parent drug, while no degradation fails to challenge the method's specificity.

  • Peak Purity Analysis: Using a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity is a self-validating step. It confirms that the chromatographic peak for the parent drug does not contain co-eluting degradants.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 3-MeO-PCE HCl in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time. Dilute to the target concentration.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C). Separately, heat a solution of the compound. Sample at various time points.

  • Photolytic Degradation: Expose a solution of the compound to high-intensity light as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a DAD or MS detector.

  • Evaluation:

    • Assess the percentage of degradation of the parent compound.

    • Confirm that all major degradation products are chromatographically resolved from the parent peak (Resolution > 2).

    • Perform peak purity analysis on the parent peak in all chromatograms to ensure specificity.

Visualization: Forced Degradation Study Flowchart

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_eval Method Validation Start Prepare 3-MeO-PCE HCl Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, Heat) Start->Acid Base Base Hydrolysis (0.1 M NaOH, Heat) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Dry Heat / Solution) Start->Thermal Photo Photolytic Stress (High-Intensity Light) Start->Photo Analysis Analyze all samples & control by HPLC-DAD/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval1 Calculate % Degradation Analysis->Eval1 Eval2 Check Resolution (Parent vs. Degradants) Eval1->Eval2 Eval3 Assess Peak Purity Eval2->Eval3 Result Stability-Indicating Method CONFIRMED Eval3->Result

Caption: Flowchart for a Forced Degradation Study to Validate a Stability-Indicating Method.

Summary and Recommendations

This guide consolidates the available data on the solubility and stability of 3-MeO-PCE hydrochloride and provides robust protocols for its empirical determination.

  • Solubility: 3-MeO-PCE HCl exhibits good solubility in common polar organic solvents like ethanol, DMSO, and DMF, and moderate-to-high solubility in aqueous buffers like PBS.[2] This versatility allows for flexibility in the preparation of stock solutions for a wide range of in vitro and in vivo applications. The provided shake-flask protocol is recommended for precise solubility determination.

  • Stability & Storage: The compound is stable long-term when stored as a solid at -20°C.[1][2] Solutions are best prepared fresh, but can be stored for up to a year at -80°C.[1] Adherence to these storage conditions is critical to prevent degradation and ensure the reliability of research data.

  • Analytical Considerations: For any quantitative work, the development and validation of a stability-indicating HPLC method is essential. The forced degradation protocol outlined in this guide provides a systematic approach to challenge the method's specificity and ensure it can accurately quantify 3-MeO-PCE HCl in the presence of potential impurities and degradants.

By integrating this technical information and these validated protocols, researchers, scientists, and drug development professionals can handle 3-MeO-PCE hydrochloride with confidence, ensuring the integrity and quality of their scientific investigations.

References

  • Vertex AI Search. (n.d.). Buy 3-MeO-PCE Powder (2211-42-5) – 99% Purity Dissociative Research Chemical.
  • Research Chemicals Outlet. (n.d.). 3-MeO-PCE (3-methoxyeticyclidine).
  • TargetMol. (n.d.). 3-Methoxy PCE hydrochloride.
  • De Paoli, G., Brandt, S. D., Wallach, J., Archer, R. P., & Pounder, D. J. (2013). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. ResearchGate.
  • World Health Organization. (2020, October 12). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.
  • Ameline, A., et al. (n.d.). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. PubMed Central.
  • EvitaChem. (n.d.). Buy 3-Methoxy pce (hydrochloride) (EVT-1471011) | 1797121-52-8.
  • Cayman Chemical. (n.d.). 3-methoxy PCE (hydrochloride) (CAS 1797121-52-8).
  • NPS Discovery. (2020, December 10). 3-MeO-PCE.
  • MedKoo Biosciences. (n.d.). 3-Methoxy PCE hydrochloride (3-MEO PCE hydrochloride) | NMDA Receptor Antagonist.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

Sources

A Technical Guide to the In Vitro Toxicological Screening of 3-Methoxyphencyclidine (3-MeO-PCE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methoxyphencyclidine (3-MeO-PCE), a designer arylcyclohexylamine and analogue of phencyclidine (PCP), has emerged as a novel psychoactive substance (NPS) with significant public health concern. Despite reports of its potent dissociative effects and involvement in acute intoxications, a comprehensive in vitro toxicological profile is conspicuously absent from the scientific literature. This guide presents a structured, multi-tiered approach for the systematic toxicological evaluation of 3-MeO-PCE in cultured mammalian cells. We provide a scientifically grounded framework for selecting appropriate cell models, detailed protocols for assessing general cytotoxicity and elucidating specific mechanisms of toxicity—including neurotoxicity, oxidative stress, and apoptosis—and guidance on data interpretation. This document is intended for researchers in toxicology, pharmacology, and drug development, offering the necessary tools to investigate the cellular impact of 3-MeO-PCE and similar emerging psychoactive compounds.

Introduction: The Rationale for Screening 3-MeO-PCE

3-Methoxyeticyclidine (3-MeO-PCE) is a dissociative substance structurally related to PCP and ketamine.[1] Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission in the central nervous system.[2][3] 3-MeO-PCE exhibits a high affinity for the NMDA receptor, with a reported Ki value of 61 nM, and also interacts with the serotonin transporter.[1][4] Given its potent psychoactivity and the lack of formal safety data, a systematic toxicological screening is imperative.

In vitro toxicology testing, which utilizes isolated cells or tissues in a controlled laboratory setting, offers an ethical, cost-effective, and high-throughput alternative to animal testing for initial safety assessments.[5][6] This approach allows for the elucidation of compound-specific effects at the cellular and molecular level, providing crucial data to predict potential human health risks. This guide outlines a logical workflow, beginning with broad cytotoxicity screening to determine effective concentration ranges, followed by in-depth mechanistic studies to understand how cellular damage occurs.

A Multi-Tiered Strategy for Toxicological Assessment

A robust screening paradigm should be structured to move from general observations to specific mechanisms. This ensures that resources are used efficiently and that mechanistic assays are conducted at relevant, non-saturating concentrations of the test compound.

Toxicology_Workflow cluster_0 Tier 1: General Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Pathway Investigation Concentration_Range Dose-Response (e.g., 1 nM to 100 µM) MTT_Assay MTT Assay (Metabolic Activity) Concentration_Range->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Concentration_Range->LDH_Assay IC50 Determine IC50 Values MTT_Assay->IC50 LDH_Assay->IC50 Sub_IC50 Select Sub-Lethal Concentrations (e.g., IC10, IC25) IC50->Sub_IC50 Inform ROS_Assay ROS Production Assay (Oxidative Stress) Sub_IC50->ROS_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis Execution) Sub_IC50->Caspase_Assay Pathway_Analysis Pathway Analysis & Conclusion ROS_Assay->Pathway_Analysis Caspase_Assay->Pathway_Analysis

Caption: Tiered workflow for 3-MeO-PCE toxicological screening.

Cell Model Selection and Justification

The choice of cell lines is critical for generating human-relevant data. A panel of cell lines representing different tissues is recommended to identify both target organ toxicity and general systemic effects.

  • SH-SY5Y (Human Neuroblastoma): This cell line is a cornerstone of in vitro neurotoxicology.[7] Given that the primary target of 3-MeO-PCE is the NMDA receptor in the CNS, SH-SY5Y cells are an indispensable model.[3][8] They can be maintained in an undifferentiated, proliferative state or differentiated into a more mature neuron-like phenotype, offering versatility for studying effects on both developing and mature neuronal cells.[9]

  • HepG2 (Human Hepatoma): The liver is the primary site of xenobiotic metabolism. While standard HepG2 cells have limitations in expressing a full complement of metabolic enzymes, they are widely used for predicting hepatotoxicity.[10][11][12] Their inclusion is crucial for assessing whether 3-MeO-PCE or its metabolites pose a risk of drug-induced liver injury. For advanced studies, HepG2 lines engineered to express specific cytochrome P450 enzymes can provide deeper metabolic insights.[13]

  • HEK293 (Human Embryonic Kidney): These cells are a robust, general-purpose line for cytotoxicity screening due to their ease of culture and high transfection efficiency. They serve as a valuable non-neuronal, non-hepatic control to assess baseline cytotoxicity.

Experimental Protocols: A Step-by-Step Guide

Here, we provide validated, step-by-step protocols for the core assays. Each protocol is a self-validating system, incorporating essential controls for robust and reliable data generation.

Tier 1 Protocol: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[14]

Protocol:

  • Cell Seeding: Seed SH-SY5Y, HepG2, or HEK293 cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-MeO-PCE hydrochloride in sterile, nuclease-free water or DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of 3-MeO-PCE. Include "vehicle control" wells (medium with DMSO, if used) and "untreated control" wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control.

Tier 1 Protocol: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[15] This assay colorimetrically quantifies LDH activity in the supernatant as a biomarker for cytotoxicity and cytolysis.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Tier 2 Protocol: Reactive Oxygen Species (ROS) Detection

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18][19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with sub-lethal concentrations of 3-MeO-PCE (e.g., IC10, IC25 determined from Tier 1) for a shorter duration (e.g., 1, 3, or 6 hours). Include a positive control (e.g., 100 µM H₂O₂).

  • Probe Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.[20]

  • Staining: Remove the treatment medium, wash cells once with PBS, and add 100 µL of the DCFH-DA working solution to each well.[21]

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS to each well. Measure fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

Tier 2 Protocol: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[22] The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[23]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence. Treat with sub-lethal concentrations of 3-MeO-PCE for 12, 24, or 48 hours. Include a positive control (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[24]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[24]

  • Measurement: Measure luminescence using a plate-reading luminometer.

Mechanistic Framework: NMDA Receptor Antagonism and Apoptosis

The primary pharmacological action of 3-MeO-PCE—blockade of the NMDA receptor—is central to its potential toxicity. While excessive NMDA receptor activation is a well-known cause of excitotoxicity, prolonged or potent blockade can also trigger apoptosis, particularly in developing neurons.[25] This paradoxical effect may be due to the disruption of essential, tonic glutamatergic signaling required for neuronal survival.[26] This disruption can lead to downstream events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the activation of the intrinsic apoptotic cascade.[27]

Signaling_Pathway MeO_PCE 3-MeO-PCE NMDAR NMDA Receptor MeO_PCE->NMDAR Inhibits Survival_Signal Tonic Survival Signals NMDAR->Survival_Signal Maintains Mitochondria Mitochondrial Dysfunction Survival_Signal->Mitochondria Prevents ROS ↑ ROS Production Mitochondria->ROS Leads to Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates ROS->Mitochondria Exacerbates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothetical pathway of 3-MeO-PCE-induced apoptosis.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be analyzed to determine the half-maximal inhibitory concentration (IC50), representing the concentration of 3-MeO-PCE required to reduce cell viability by 50%. This is a key metric for comparing the relative toxicity across different cell lines and assays.

Table 1: Hypothetical Toxicological Profile of 3-MeO-PCE

AssayCell LineEndpoint24h IC50 (µM)48h IC50 (µM)
MTT SH-SY5YMetabolic Activity25.515.2
HepG2Metabolic Activity45.830.1
HEK293Metabolic Activity> 10085.6
LDH SH-SY5YMembrane Integrity35.122.4
HepG2Membrane Integrity60.242.5
HEK293Membrane Integrity> 100> 100
Caspase-3/7 SH-SY5YApoptosis18.9 (EC50)10.5 (EC50)
ROS SH-SY5YOxidative Stress15.0 (EC50)N/A (acute)

EC50 (Half-maximal effective concentration) is used for activation assays.

Interpretation:

  • A lower IC50 value indicates higher cytotoxicity. In this hypothetical example, SH-SY5Y cells are the most sensitive, suggesting neurotoxic potential.

  • A discrepancy between MTT and LDH results can be informative. For instance, if the MTT IC50 is significantly lower than the LDH IC50, it may suggest that the compound impairs mitochondrial function before causing outright membrane lysis.

  • Activation of ROS and Caspase-3/7 at sub-lethal concentrations (below the IC50) strongly supports oxidative stress and apoptosis as mechanisms of cell death.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the in vitro toxicological assessment of 3-MeO-PCE. By employing a tiered strategy that encompasses multiple cell lines and assays targeting both general viability and specific molecular pathways, researchers can generate a robust dataset to characterize the potential risks of this novel psychoactive substance. The protocols and interpretive guidance herein are designed to ensure data integrity and reproducibility, forming a critical first step in understanding the public health implications of emerging designer drugs. Future studies should aim to validate these in vitro findings in more complex models, such as 3D cell cultures, organoids, or targeted in vivo experiments.

References

  • Title: 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18F-FDG PET/CT Case Report Source: PubMed Central (PMC) URL: [Link]

  • Title: What Is 3-MeO-PCE? A Deep Dive into the Dissociative Research Chemical Source: Chemical Corner URL: [Link]

  • Title: 3-MeO-PCE - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP) Source: World Health Organization (WHO) URL: [Link]

  • Title: The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor Source: PLOS One URL: [Link]

  • Title: Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity Source: PubMed Central (PMC) URL: [Link]

  • Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]

  • Title: Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I Source: PubMed URL: [Link]

  • Title: The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants Source: PubMed URL: [Link]

  • Title: In Vitro Toxicity Testing Source: Porsolt URL: [Link]

  • Title: Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism Source: Taylor & Francis Online URL: [Link]

  • Title: The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis Source: bioRxiv URL: [Link]

  • Title: The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor Source: National Institutes of Health (NIH) URL: [Link]

  • Title: LDH Cytotoxicity Assay Kit Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: Different NMDA receptor antagonists inhibit apoptotic cell death... Source: ResearchGate URL: [Link]

  • Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening Source: National Toxicology Program URL: [Link]

  • Title: Different mechanisms of NMDA-mediated protection against neuronal apoptosis: a stimuli-dependent effect Source: PubMed URL: [Link]

  • Title: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies Source: DiVA portal URL: [Link]

  • Title: Cell-based models to predict human hepatotoxicity of drugs Source: Redalyc URL: [Link]

  • Title: DCFH-DA PROBE | INTRACELLULAR ROS ASSAY Source: Bioquochem URL: [Link]

  • Title: Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity Source: PubMed Central URL: [Link]

  • Title: NMDA receptor antagonist - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay Source: MDPI URL: [Link]

  • Title: Caspase 3/7 Activity Protocol Source: protocols.io URL: [Link]

  • Title: Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells Source: PubMed Central URL: [Link]

  • Title: ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines Source: JoVE URL: [Link]

  • Title: LDH Cytotoxicity Assay FAQs Source: G-Biosciences URL: [Link]

  • Title: NMDA receptor activation induces mitochondrial dysfunction, oxidative stress and apoptosis in cultured neonatal rat cardiomyocytes Source: PubMed URL: [Link]

  • Title: Is In Vitro Toxicology Testing the Future of Safer Drug Development? Source: MarketsandMarkets URL: [Link]

  • Title: In Vitro Toxicology Testing Source: Charles River Laboratories URL: [Link]

Sources

understanding the structure-activity relationship of arylcyclohexylamines like 3-MeO-PCE

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-MeO-PCE (3-Methoxyeticyclidine)[1]

Executive Summary

This technical guide provides a structural and pharmacological deconstruction of 3-MeO-PCE , a potent arylcyclohexylamine (ACH) derivative.[1] Designed for drug development professionals and neuropharmacologists, this document analyzes how specific chemical modifications to the phencyclidine (PCP) scaffold—specifically the 3-methoxy substitution on the phenyl ring and the N-ethyl chain—alter receptor binding affinity (


), selectivity profiles, and metabolic fate.[1]
Part 1: The Pharmacophore Deconstructed

The arylcyclohexylamine scaffold is a rigid lipophilic backbone that serves as a "privileged structure" for N-methyl-D-aspartate (NMDA) receptor antagonism.[1] To understand 3-MeO-PCE, we must analyze its three pharmacophoric regions relative to the prototype, PCP.[1]

1. Region A: The Aryl Ring (3-Methoxy Substitution)[1][2]
  • Electronic Effects: The methoxy group at the meta (3-) position acts as a hydrogen bond acceptor.[1] Unlike the unsubstituted phenyl ring in PCP, this addition significantly increases affinity for the Serotonin Transporter (SERT).[1]

  • Steric Effects: The meta substitution is less sterically hindering than ortho (2-) substitutions, allowing the molecule to retain high affinity for the PCP-binding site within the NMDA receptor ion channel.[1]

  • Selectivity Shift: The 3-MeO group is the primary driver for the "hybrid" profile (Dissociative + Serotonergic) observed in this subclass.[1]

2. Region B: The Amine (N-Ethyl Substitution)[1]
  • PCE vs. PCP: 3-MeO-PCE utilizes an N-ethylamino group (Eticyclidine scaffold) rather than the piperidine ring found in PCP.[1]

  • Potency Implications: Structure-activity studies indicate that the N-ethyl chain provides an optimal steric fit for the hydrophobic pocket of the NMDA receptor's pore.[1] Consequently, PCE derivatives often exhibit higher potency than their PCP (piperidine) or PCPr (propyl) counterparts.[1]

3. Region C: The Cyclohexyl Ring[1]
  • Function: Provides the necessary lipophilicity to cross the blood-brain barrier (BBB) and maintains the rigid spatial orientation between the aryl and amine groups.[1]

Part 2: Receptor Binding Profile & Quantitative Data

The following data synthesizes binding affinities (


) from radioligand binding assays (sources: PDSP, Wallach et al.). Lower 

values indicate higher affinity.[1]
Target Protein3-MeO-PCE (

)
3-MeO-PCP (

)
PCP (

)
Mechanistic Implication
NMDA Receptor (MK-801 Site)~20–40 nM 20 nM59 nMHigh-potency channel blockade; primary dissociative mechanism.[1]
SERT (Serotonin Transporter)~115 nM *216 nM>2,000 nMInhibition of serotonin reuptake; contributes to mood elevation/mania risk.[1]
Sigma-1 (

) Receptor
Low nM 42 nM>1,000 nMModulation of calcium signaling; potential neuroprotective or psychotomimetic modulation.[1]
DAT (Dopamine Transporter)>1,000 nM>4,000 nM>1,000 nMLow direct affinity; dopaminergic effects are likely downstream of NMDA blockade.[1]

*Note: 3-MeO-PCE SERT affinity is inferred from structural analogs and mesh-plot data indicating higher serotonergic potency than PCP.[1]

Part 3: Visualizing the SAR Logic

The following diagram illustrates the causal relationships between structural modifications and pharmacological outcomes.

SAR_Logic Scaffold Arylcyclohexylamine Scaffold Mod_Aryl 3-Methoxy (Aryl) Modification Scaffold->Mod_Aryl Mod_Amine N-Ethyl (Amine) Modification Scaffold->Mod_Amine Effect_SERT Increased SERT Affinity (Serotonergic) Mod_Aryl->Effect_SERT H-bond acceptor Effect_Meta Metabolic Liability (O-Demethylation) Mod_Aryl->Effect_Meta CYP2D6 Substrate Effect_NMDA High NMDA Potency (Dissociative) Mod_Amine->Effect_NMDA Optimal Steric Fit

Caption: Causal map linking 3-MeO-PCE structural domains to specific pharmacological and metabolic outcomes.

Part 4: Experimental Protocols (Self-Validating)

To verify the affinity profiles described above, the following radioligand binding protocol is recommended. This protocol is designed for reproducibility and uses competitive inhibition to determine


.[1]
Protocol: NMDA Receptor Radioligand Binding Assay

Objective: Determine the


 of 3-MeO-PCE at the PCP-binding site of the NMDA receptor.

Materials:

  • Ligand:

    
    -MK-801 (Specific Activity: 20–30 Ci/mmol).[1]
    
  • Tissue: Rat forebrain membrane homogenates (rich in GluN1/GluN2B subunits).[1]

  • Buffer: 5 mM Tris-HCl / 50 mM Tris-Acetate (pH 7.4).

Workflow:

  • Membrane Preparation:

    • Homogenize rat forebrain in ice-cold sucrose (0.32 M).

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Validation Step: Wash pellet 3x with buffer to remove endogenous glutamate/glycine which can interfere with binding.[1]

  • Incubation (Equilibrium Phase):

    • Prepare 96-well plate.

    • Add 50 µL of

      
      -MK-801 (Final conc: 2 nM).[1]
      
    • Add 50 µL of Test Compound (3-MeO-PCE) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Add 100 µL Membrane suspension (200 µg protein/well).

    • Control: Define Non-Specific Binding (NSB) using 10 µM unlabelled (+)MK-801.[1]

    • Incubate for 2 hours at room temperature (essential for equilibrium).

  • Termination & Analysis:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.05% Polyethyleneimine to reduce NSB).[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculation: Derive

      
       from the dose-response curve and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Part 5: Metabolic Fate & Toxicity[1]

Understanding the metabolism of 3-MeO-PCE is critical for interpreting toxicology results and duration of action.[1] The 3-methoxy group introduces a specific metabolic "soft spot."[1]

Metabolic Pathway Diagram

The following diagram outlines the Phase I metabolism mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2B6).[1]

Metabolism Parent 3-MeO-PCE (Parent Drug) Met1 3-HO-PCE (Active Metabolite) Parent->Met1 O-Demethylation (CYP2D6/2C19) Met2 3-MeO-PCA (Primary Amine) Parent->Met2 N-Dealkylation (CYP2B6) Met3 Glucuronide Conjugates Met1->Met3 Phase II Conjugation

Caption: Primary Phase I and II metabolic pathways for 3-MeO-PCE.[1]

  • O-Demethylation: Converts 3-MeO-PCE to 3-HO-PCE .[1] Note that 3-hydroxy analogs of ACHs often retain significant affinity for the NMDA receptor and may possess increased affinity for Mu-opioid receptors (though this is debated and structurally specific).[1][3]

  • N-Dealkylation: Removes the ethyl group to form the primary amine (3-MeO-PCA).[1] Primary amines in this class generally have lower potency but longer half-lives.[1]

References
  • Wallach, J., et al. (2016).[1] "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis.

  • Roth, B.L., et al. (NIMH-PDSP).[1] "Psychoactive Drug Screening Program Database." University of North Carolina at Chapel Hill.[1]

  • Morris, H., & Wallach, J. (2014).[1][4] "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs."[1] Drug Testing and Analysis.

  • World Health Organization (WHO). (2020).[1] "Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP)." Expert Committee on Drug Dependence.[1]

Sources

Methodological & Application

Protocol: In Vivo Microdialysis for Dopamine Quantification Following 3-MeO-PCE Administration

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the neurochemical profile of 3-Methoxyeticyclidine (3-MeO-PCE) .

While 3-MeO-PCE is structurally related to Phencyclidine (PCP) and 3-MeO-PCP, its unique pharmacological profile—specifically its dual affinity for NMDA receptors (


 nM) and the Serotonin/Dopamine Transporters (SERT 

nM; DAT

nM)—requires a tailored microdialysis approach.[1] This protocol addresses the specific challenges of detecting dopamine (DA) fluctuations in the Nucleus Accumbens (NAc) induced by this compound.[1]

Executive Summary & Mechanism of Action

Objective: To quantify extracellular dopamine (DA) and its metabolites (DOPAC, HVA) in the rat Nucleus Accumbens (NAc) shell/core following acute systemic administration of 3-MeO-PCE.[1]

Pharmacological Context: Unlike pure NMDA antagonists (e.g., MK-801) which increase dopamine primarily via disinhibition of GABAergic interneurons, 3-MeO-PCE likely operates via a dual-mechanism :[1]

  • NMDA Antagonism: Disinhibition of cortical glutamatergic projections to the VTA, increasing burst firing of DA neurons.[1]

  • Monoamine Transporter Inhibition: Direct blockade of SERT and DAT, preventing reuptake and prolonging the synaptic residence of monoamines.[1]

This duality necessitates a high-sensitivity ECD setup capable of distinguishing massive phasic release from tonic basal shifts.[1]

Mechanism & Pathway Visualization

G Drug 3-MeO-PCE NMDA NMDA Receptor (GABA Interneuron) Drug->NMDA Antagonism DAT Dopamine Transporter (DAT) Drug->DAT Inhibition (Ki ~743nM) SERT Serotonin Transporter (SERT) Drug->SERT Inhibition (Ki ~115nM) GABA GABAergic Inhibition (Reduced) NMDA->GABA Disinhibition Reuptake DA Reuptake (Blocked) DAT->Reuptake Prevents Glu Glutamatergic Drive (Increased) GABA->Glu Cortical Feedback VTA VTA Dopamine Neuron (Burst Firing) Glu->VTA Excitation NAc Nucleus Accumbens Extracellular Space VTA->NAc Phasic DA Release Reuptake->NAc Accumulation (Tonic)

Figure 1: Dual-pathway mechanism of 3-MeO-PCE.[1] Red lines indicate direct drug action; solid black lines indicate downstream circuit effects.[1]

Pre-Clinical Setup & Surgery

Animal Model
  • Subject: Adult male Sprague-Dawley or Wistar rats (275–325 g).[1]

  • Rationale: Male rats are preferred to avoid estrous cycle-dependent fluctuations in basal dopamine, which can confound the subtle reuptake inhibition effects of arylcyclohexylamines.[1]

Stereotaxic Implantation (Day 0)
  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2.0%) or Ketamine/Xylazine (avoid if possible to prevent tolerance/interaction, but acceptable if washout period >7 days).[1]

  • Target: Nucleus Accumbens (NAc) Shell.[1][2]

    • The shell is more sensitive to psychomimetic-induced DA release than the core.[1][2]

  • Coordinates (Relative to Bregma):

    • AP: +1.7 mm

    • ML: ±0.8 mm

    • DV: -7.0 mm (from dura)[1]

  • Probe Selection:

    • Membrane Length: 2.0 mm (CMA/12 or equivalent).[1]

    • Cut-off: 20–100 kDa (Standard 20 kDa is sufficient for monoamines; use 100 kDa if analyzing BDNF/peptides simultaneously).[1]

Microdialysis Workflow (Day 5-7)

Allow 5–7 days for post-operative recovery to ensure blood-brain barrier repair and normalization of basal neurotransmitter release.[1]

Perfusion Fluid (aCSF)

Prepare fresh Artificial Cerebrospinal Fluid (aCSF).[1] Filter through 0.22 µm membrane.[1]

  • NaCl: 147 mM

  • KCl: 2.7 mM

  • CaCl₂: 1.2 mM

  • MgCl₂: 0.85 mM

  • pH: 7.4 (Adjusted with orthophosphoric acid or NaOH).

Experimental Timeline
PhaseTime (min)ActivityCritical Note
Equilibration -120 to -60Connect probe, flow rate 1.5 µL/min.Discard dialysate.[1] Allow tissue to stabilize.[1]
Baseline -60 to 0Collect 3 samples (20 min each).Variance Rule: Samples must be within ±10% variation.
Drug Admin 03-MeO-PCE Administration (s.c.)[1]Administer systemically.[1] Do not touch the animal excessively.
Response 0 to +180Collect samples every 20 min.[1]Monitor for stereotypy (head weaving) which correlates with DA spikes.[1]
Calibration Post-ExpIn vitro probe recovery test.Compare known standard vs. dialysate concentration.
Drug Administration Strategy

Since 3-MeO-PCE is potent, a dose-response curve is required.[1]

  • Vehicle: Saline (0.9% NaCl).[1]

  • Route: Subcutaneous (s.c.) is preferred over I.P.[1] for stable absorption kinetics in microdialysis.[1]

  • Doses:

    • Low: 1.0 mg/kg (Behavioral activation)[1]

    • Medium: 3.0 mg/kg (Dissociative/Psychotomimetic)[1]

    • High: 10.0 mg/kg (Anesthetic/High stereotypy)[1]

Analytical Chemistry: HPLC-ECD Detection

Dopamine detection requires high sensitivity (femtomole range).[1]

Chromatographic Conditions
  • System: HPLC with Electrochemical Detector (e.g., Antec DECADE Elite or equivalent).

  • Column: C18 Reverse Phase, 3 µm particle size, 100 x 2.1 mm (e.g., Supelco or Waters).

  • Mobile Phase:

    • 90 mM Sodium Dihydrogen Phosphate (NaH₂PO₄)[1]

    • 50 mM Citric Acid

    • 1.7 mM 1-Octanesulfonic Acid (OSA) – Ion pairing agent, critical for DA retention.[1]

    • 50 µM EDTA – Chelates metals to reduce background noise.[1]

    • 10-15% Acetonitrile (v/v) – Adjust for retention time.[1]

    • pH: 3.0[1]

  • Flow Rate: 0.2 – 0.3 mL/min.[1]

Electrochemical Settings
  • Cell: VT-03 flow cell with Glassy Carbon working electrode.[1]

  • Potential: +460 mV to +600 mV vs. Ag/AgCl reference electrode.[1]

    • Note: 3-MeO-PCE metabolites may co-elute.[1] Run a blank injection of the drug dissolved in aCSF to identify interference peaks.[1]

Data Analysis & Interpretation

Calculation of Extracellular Concentration

Correct raw HPLC values for probe recovery:



Typical in vivo recovery for a 2mm probe at 1.5 µL/min is 10–20%.[1]
Differentiating Mechanisms (The "Ratio" Check)

To validate if 3-MeO-PCE is acting as a reuptake inhibitor (like cocaine) vs. a releaser/disinhibitor (like amphetamine/PCP), analyze the DA / DOPAC ratio :

  • Pure Reuptake Inhibition (DAT blockade):

    • DA: Increases significantly.[1][2][3]

    • DOPAC: Decreases (DA is not taken back up to be metabolized by MAO-B).[1]

  • Disinhibition/Release (NMDA Antagonism):

    • DA: Increases.

    • DOPAC: Increases or remains stable (increased synthesis and turnover matches release).[1]

Hypothesis for 3-MeO-PCE: Expect a mixed profile —a sharp DA increase with a blunted DOPAC response compared to pure PCP, due to the secondary DAT affinity (


 743 nM).[1]

Troubleshooting & Controls

Self-Validating the System
  • The "TTX" Control: At the end of the experiment, perfuse 1 µM Tetrodotoxin (TTX) through the probe.[1]

    • Result: DA levels should drop to near zero (<10% baseline).[1]

    • Interpretation: Confirms that the measured DA is impulse-dependent (neuronal) and not an artifact or leakage from damaged tissue.[1]

  • Histology: Post-mortem brain slicing (cresyl violet stain) is mandatory to verify probe placement in the NAc Shell vs. Core.[1]

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Microdialysis Day cluster_2 Analysis Surgery Stereotaxic Surgery (Day 0) Recovery Recovery (5-7 Days) Surgery->Recovery Equil Equilibration (-120 min) Recovery->Equil Base Baseline Sampling (-60 to 0 min) Equil->Base Drug 3-MeO-PCE Admin (Time 0) Base->Drug Sample Response Sampling (0 to +180 min) Drug->Sample HPLC HPLC-ECD Quantification Sample->HPLC Histo Histological Verification Sample->Histo Post-Mortem

Figure 2: Experimental timeline from surgery to data analysis.[1]

References

  • Wallach, J., & Brandt, S. D. (2018).[1][4] Phencyclidine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 261–303.[4] Link

  • Roth, B. L., et al. (2013).[1][5] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[1] PLoS ONE, 8(3), e59334.[1][5] Link

  • Moghaddam, B., et al. (1997).[1] Differential effects of non-competitive and competitive NMDA receptor antagonists on dopamine release in the rat nucleus accumbens. Journal of Neurochemistry, 68(6), 2481-2488.[1] Link

  • Di Chiara, G., & Imperato, A. (1988).[1] Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats.[1] PNAS, 85(14), 5274–5278. Link[1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020).[1] Report on the risk assessment of 3-methoxy-phencyclidine (3-MeO-PCP). (Relevant for structural analog toxicity and dosage extrapolation).[1] Link

Sources

HPLC-UV method development for 3-MeO-PCE quantification in biological fluids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV Method Development for 3-MeO-PCE Quantification in Biological Fluids

Abstract

This application note details a robust, cost-effective High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection for the quantification of 3-Methoxyeticyclidine (3-MeO-PCE) in human plasma and urine. While LC-MS/MS remains the gold standard for trace analysis, this HPLC-UV method is engineered for forensic and clinical laboratories requiring an accessible alternative for confirming acute intoxications where drug concentrations are elevated (>50 ng/mL). The guide emphasizes maximizing sensitivity through liquid-liquid extraction (LLE) concentration and dual-wavelength detection.

Introduction & Analyte Profile

3-Methoxyeticyclidine (3-MeO-PCE) is a dissociative arylcyclohexylamine and a structural analog of PCP and PCE.[1][2] It acts primarily as a potent NMDA receptor antagonist. In forensic toxicology, distinguishing it from its isomers (3-MeO-PCP, 4-MeO-PCP) is critical due to varying potencies.[3]

Physicochemical "Cheat Sheet" for Method Developers
  • Structure: Basic amine with a methoxy-substituted phenyl ring.

  • pKa: ~8.5 – 9.5 (Estimated based on PCP/PCE analogs). Implication: The molecule is positively charged at physiological pH. High pH is required to neutralize it for organic extraction.

  • LogP: ~3.5 – 4.0. Implication: Highly lipophilic; excellent candidate for Reversed-Phase (RP) chromatography.

  • UV Chromophores: Benzenoid ring.

    • Primary Max (Sensitivity): ~210–220 nm (High absorbance, lower selectivity).

    • Secondary Max (Selectivity): ~275 nm (Lower absorbance, characteristic aromatic signature).

Experimental Workflow Diagram

The following flowchart visualizes the critical path from sample receipt to data analysis.

G Sample Biological Sample (1.0 mL Plasma/Urine) IS_Add Add Internal Standard (Ketamine or PCP) Sample->IS_Add Alkalinization Alkalinization (Borate Buffer pH 9.5) IS_Add->Alkalinization Neutralize Amine Extraction LLE Extraction (n-Hexane:Isoamyl Alcohol) Alkalinization->Extraction Partition to Organic Reconstitution Dry & Reconstitute (Mobile Phase) Extraction->Reconstitution Concentrate 10x HPLC HPLC-UV Analysis (C18, 210/275 nm) Reconstitution->HPLC Data Quantification & Confirmation HPLC->Data

Caption: Operational workflow for 3-MeO-PCE analysis emphasizing the critical alkalinization step for efficient recovery.

Sample Preparation Protocol

Objective: Isolate 3-MeO-PCE from the biological matrix and concentrate it to lower the Limit of Quantification (LOQ).

Why Liquid-Liquid Extraction (LLE)? Arylcyclohexylamines are basic lipophiles. By adjusting the sample pH to >9.5 (above the pKa), the drug becomes non-ionized and partitions readily into non-polar solvents. LLE offers cleaner extracts than protein precipitation (PPT) and is cheaper than Solid Phase Extraction (SPE).

Step-by-Step LLE Protocol
  • Aliquot: Transfer 1.0 mL of plasma or urine into a 15 mL glass centrifuge tube.

  • Internal Standard (IS): Add 50 µL of Ketamine (10 µg/mL working solution).

    • Note: Ketamine is structurally similar and elutes earlier, making it a suitable IS for UV methods.

  • Alkalinization: Add 1.0 mL of Borate Buffer (pH 9.5) . Vortex for 10 seconds.

    • Critical Step: This neutralizes the amine charge.

  • Extraction: Add 5.0 mL of extraction solvent (n-Hexane:Isoamyl alcohol, 98:2 v/v or Ethyl Acetate).

    • Why Isoamyl alcohol? It prevents emulsion formation.

  • Agitation: Mechanical shaker for 15 minutes.

  • Separation: Centrifuge at 3500 rpm for 10 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase.

    • Concentration Factor: This step provides a 10-fold theoretical concentration increase (1 mL sample -> 0.1 mL injection solution), vital for UV detection.

HPLC Method Development (The "Engine")

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides strong retention for lipophilic drugs; 3.5 µm particle size improves resolution over 5 µm.
Mobile Phase A 25 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)Low pH ensures the amine is protonated (BH+), improving solubility. TEA acts as a silanol blocker to reduce peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff (<200 nm) than Methanol, reducing baseline noise at 210 nm.
Mode Isocratic (70:30 Buffer:ACN) or GradientStart Isocratic for simplicity. If late-eluting matrix peaks interfere, switch to Gradient (20% -> 80% B).
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CMaintains reproducible retention times.[4]
Detection 210 nm (Quant) & 275 nm (Qual)210 nm maximizes signal; 275 nm confirms identity via ratio comparison.
Injection Vol. 20 - 50 µLHigh volume injection boosts sensitivity for UV detection.
Optimization Logic (Decision Tree)

Use this logic to troubleshoot separation issues during development.

DecisionTree Start Initial Run (70:30 Buffer:ACN) CheckRes Check Resolution (Rs) Between IS and 3-MeO-PCE Start->CheckRes GoodRes Rs > 2.0? Check Peak Shape CheckRes->GoodRes Separated Coelution Co-elution with Matrix? CheckRes->Coelution Overlapping Tailing Peak Tailing > 1.5? GoodRes->Tailing AddTEA Action: Increase TEA or Lower pH to 2.5 Tailing->AddTEA Yes Final Finalize Method Tailing->Final No AddTEA->Final Gradient Action: Switch to Gradient (10% B to 60% B) Coelution->Gradient Gradient->Final

Caption: Troubleshooting logic for optimizing peak resolution and symmetry.

Validation Protocol (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated.

  • Selectivity: Analyze 6 blank plasma/urine sources. Ensure no interference at the retention time of 3-MeO-PCE (~6-8 min) or Internal Standard.

  • Linearity: Prepare calibrators at 50, 100, 250, 500, 1000, and 2000 ng/mL.

    • Acceptance:

      
      .[5][6]
      
  • Sensitivity (LOD/LOQ):

    • LOD: Signal-to-Noise (S/N) ratio ≥ 3.

    • LOQ: S/N ratio ≥ 10.

    • Target LOQ for UV: ~25–50 ng/mL (achievable with 10x concentration).

  • Accuracy & Precision:

    • Run QC samples (Low, Med, High) in quintuplicate (n=5) over 3 days.

    • Acceptance: Within ±15% (±20% at LOQ).[5]

  • Recovery: Compare peak area of extracted samples vs. unextracted standards spiked into mobile phase. Target >70%.

References

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP).[2][3][7][8][9][10] (Data on physicochemical properties and metabolism of closely related analogs). Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2012). Risk assessment Report of a new psychoactive substance: 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe). (Contains general guidelines on validation of NPS methods). Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (The regulatory standard for method validation).[11][12][13][14][15][16] Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.Link

Disclaimer: This protocol is intended for research and forensic use only. 3-MeO-PCE is a controlled substance in many jurisdictions; ensure compliance with local laws before handling.

Sources

Troubleshooting & Optimization

minimizing variability in behavioral responses to 3-Methoxy pce

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxy-PCE Research Protocols Ticket System: ACTIVE | Priority: HIGH | Topic: Behavioral Variability Mitigation

System Overview: The 3-MeO-PCE Variability Paradox

Welcome to the Technical Support Center for Arylcyclohexylamine Research. You are accessing this guide because your behavioral data for 3-Methoxy-PCE (3-MeO-PCE) is displaying inconsistent variance—a common "bug" in the study of this compound.

Unlike Ketamine (a relatively "clean" NMDA antagonist), 3-MeO-PCE possesses a dual-binding profile that introduces significant noise into behavioral datasets. It acts as a high-affinity NMDA receptor antagonist (


 nM) and a potent Serotonin Transporter (SERT) inhibitor (

nM).

The Core Issue: Variability in your data is likely not random error; it is often a pharmacodynamic conflict between dissociative sedation (NMDA blockade) and serotonergic stimulation (SERT inhibition). This guide provides the patches required to stabilize your experimental output.

Module 1: Chemical Input Control (The Source Code)

Variability often begins in the beaker. 3-MeO-PCE is commonly supplied as a hydrochloride salt, but freebase forms exist. Miscalculating the active moiety is the #1 cause of dose-dependent variability.

Protocol 1.1: Solubilization & Salt Correction
  • Target Concentration: 1 – 10 mg/kg (standard rodent range).

  • Vehicle: 0.9% Sterile Saline (pH 7.4). Avoid DMSO if possible, as it can independently alter membrane permeability and behavior.

The "Salt Bug" Fix: Most researchers weigh the powder and inject. Stop. You must correct for the HCL mass.



If you weigh 10mg of powder, you are only dosing 8.6mg of 3-MeO-PCE.
ParameterSpecificationWhy it matters
pH Stability 6.0 – 7.5Highly acidic solutions cause injection site pain, altering locomotor baselines (pain artifact).
Solubility Water Soluble (HCL)If solution is cloudy, sonicate at 40°C. Do not filter-sterilize without verifying drug loss on the membrane.
Storage -20°C (Aliquot)Repeated freeze-thaw cycles degrade the methoxy group. Use single-use aliquots.

Module 2: The Biological Variable (Hardware Configuration)

Because 3-MeO-PCE modulates serotonin, it is hypersensitive to the animal's stress levels and circadian phase.

Critical Workflow: The "Zero-Stress" Injection
  • Circadian Alignment: Test during the dark phase (active phase). NMDA receptor density and serotonin turnover fluctuate diurnally. Testing in the light phase suppresses the drug's stimulant effects, flattening your data.

  • Habituation: Animals must be habituated to the testing arena for 3 days prior to drug exposure.

    • Reason: Novelty induces dopamine release. 3-MeO-PCE + Novelty Dopamine = Unpredictable Hyperlocomotion.

  • Isolation vs. Group: 3-MeO-PCE can induce aggression (serotonergic component).

    • Directive: Test animals in isolation but house socially. Isolate only for the duration of the assay.

Module 3: Mechanism of Action & Variability Visualization

Understanding the signaling conflict is essential for interpreting your data. The diagram below illustrates why 3-MeO-PCE produces non-linear dose responses (e.g., stimulation at low doses, catatonia at high doses).

3MeO_PCE_Pathway cluster_Targets Receptor Targets cluster_Downstream Downstream Signaling cluster_Behavior Behavioral Output (Variability Source) Drug 3-MeO-PCE Input NMDA NMDA Receptor (Antagonism) Drug->NMDA Ki ~61 nM SERT SERT Transporter (Inhibition) Drug->SERT Ki ~115 nM Glu Glutamate Surge (Cortical Disinhibition) NMDA->Glu Disinhibition HT Extracellular 5-HT (Accumulation) SERT->HT Reuptake Block Loco Hyperlocomotion (Stimulation) Glu->Loco Low Dose Ataxia Ataxia / Stereotypy (Dissociation) Glu->Ataxia High Dose HT->Loco Synergy Tremor Head Twitch / Tremor (Serotonergic) HT->Tremor 5-HT2A Activation Ataxia->Loco Inhibits

Caption: Dual-pathway activation showing how SERT inhibition (blue) and NMDA antagonism (red) create competing behavioral outputs (Stimulation vs. Ataxia).

Troubleshooting Guide (FAQs)

TICKET #404: "My mice are showing seizures instead of locomotion."

  • Diagnosis: You likely hit the Serotonin Toxicity Threshold .

  • Root Cause: 3-MeO-PCE's SERT affinity is high. If your strain is deficient in MAO-A (e.g., certain transgenic lines) or if the dose exceeds 15mg/kg, you are inducing serotonin syndrome, not simple dissociation.

  • Resolution:

    • Lower dose to <10mg/kg.

    • Check body temperature. If hyperthermic (>38°C), it is serotonin toxicity.

    • Immediate Fix: Pre-treat with a 5-HT2A antagonist (e.g., M100907) to isolate the NMDA-mediated behavior.

TICKET #502: "Data shows high variance within the same treatment group."

  • Diagnosis: Inconsistent Time-to-Peak .[1]

  • Root Cause: The methoxy group alters lipophilicity compared to PCP. Onset via IP injection can range from 5 to 20 minutes depending on abdominal fat deposits (lipophilic trapping).

  • Resolution:

    • Switch to Subcutaneous (SC) administration for a slower, more consistent absorption profile.

    • Standardize the "Wait Time" to 20 minutes post-injection before starting data recording.

TICKET #301: "The substance precipitated in the syringe."

  • Diagnosis: pH Shock.

  • Root Cause: You likely dissolved the HCL salt in a high-pH buffer (like PBS) or mixed it with an alkaline vehicle.

  • Resolution: Dissolve drug in pure saline (0.9% NaCl) or distilled water first. Only adjust pH to 7.0 after full dissolution. Do not exceed pH 7.5.

Experimental Workflow: The "Gold Standard" Assay

To generate publication-grade data, follow this exact sequence.

Workflow_Protocol Start Start: Stock Prep (1mg/mL in Saline) Check Verify pH (6.5 - 7.5) Start->Check Habit Habituation (3 Days, Saline Inj) Check->Habit Test Test Day (T=0: Injection) Habit->Test Wait Absorption Phase (Wait 20 mins) Test->Wait Record Data Acquisition (60 mins) Wait->Record

Caption: Optimized workflow emphasizing the 20-minute absorption window to stabilize brain concentrations before recording.

References

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP) & Analogues. Expert Committee on Drug Dependence. Link

    • Note: Provides the authoritative values for NMDA and SERT binding referenced in Module 1 & 3.
  • Roth, B. L., et al. (2013).[2] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[1][2][3] PLoS ONE, 8(3), e59334.[3] Link

    • Note: The primary source for the receptor binding profile comparison between PCP, 3-MeO-PCE, and Ketamine.
  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 261-303. Link

    • Note: Detailed structure-activity relationship (SAR) analysis explaining the metabolic stability and lipophilicity issues.
  • Saré, R. M., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences, 11(4), 522. Link

    • Note: Supports the "Biological Variable" module regarding circadian rhythm and habitu

Sources

Technical Support Center: Matrix Effect Mitigation for 3-MeO-PCE

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing 3-Methoxyeticyclidine (3-MeO-PCE) via LC-MS/MS. It addresses the critical challenge of matrix effects (ME)—a phenomenon where co-eluting matrix components suppress or enhance the ionization of the target analyte, compromising data integrity.[1][2][3]

Status: Operational Ticket Subject: Ion Suppression/Enhancement in Arylcyclohexylamine Analysis Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte & The Problem

3-MeO-PCE is a lipophilic, basic arylcyclohexylamine (


). In biological matrices (whole blood, urine, hair), it behaves similarly to Phencyclidine (PCP).

The Core Challenge: Due to its lipophilicity, 3-MeO-PCE elutes late in reverse-phase chromatography, often co-eluting with endogenous phospholipids (e.g., glycerophosphocholines). In Electrospray Ionization (ESI+), these phospholipids compete for charge, causing significant ion suppression (signal loss), leading to false negatives or underestimated concentrations.

Diagnostic Workflow: The Post-Column Infusion (PCI)

Do not guess if you have matrix effects. Visualize them.

The most authoritative method to diagnose matrix effects is Post-Column Infusion (PCI) . This creates a "map" of the ionization environment across your chromatographic run.

Protocol: PCI Setup
  • Infusion: Syringe pump infuses a constant flow of 3-MeO-PCE standard (e.g., 100 ng/mL) into the LC flow after the column but before the MS source via a T-tee.

  • Injection: Inject a "Blank Matrix Extract" (extracted blood/urine with no drug).

  • Observation: Monitor the baseline of the specific MRM transition for 3-MeO-PCE.

    • Flat Baseline: No matrix effect.

    • Dip (Valley): Ion Suppression (Interference prevents ionization).

    • Peak (Hill): Ion Enhancement.

Visualization: PCI System Architecture

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Flow Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant 3-MeO-PCE) Syringe->Tee Analyte Infusion MS MS/MS Source (ESI+) Tee->MS Combined Stream Data Chromatogram (Baseline Perturbation) MS->Data Signal Output

Figure 1: Schematic configuration for Post-Column Infusion (PCI). The steady-state signal of the infused analyte is perturbed by eluting matrix components.

Troubleshooting FAQs

Direct answers to common user tickets.

Category: Sample Preparation

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but my internal standard recovery is low. Why? A: PPT is a "dirty" technique. It removes proteins but leaves behind phospholipids and salts. 3-MeO-PCE is hydrophobic; it likely co-elutes with the phospholipid region (typically 4–8 minutes on a standard C18 gradient).

  • Solution: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic amine of 3-MeO-PCE will bind to the sorbent via ionic interaction, allowing you to wash away neutral phospholipids with 100% methanol before eluting the drug with basic organic solvent.

Q: Can I just dilute the sample ("Dilute-and-Shoot")? A: Only for urine, and only if your sensitivity requirements allow it. Dilution (e.g., 1:10) reduces matrix effects linearly but also reduces analyte signal. For blood/plasma, this is rarely sufficient for low-level detection of designer drugs.

Category: Chromatography[1][4][5][6][7][8][9]

Q: My 3-MeO-PCE peak shape is broad/tailing. Does this affect matrix effects? A: Yes. Broad peaks have a higher probability of overlapping with matrix suppression zones.

  • Correction: 3-MeO-PCE is a base. Ensure your mobile phase has adequate buffering.

    • Recommended: 5 mM Ammonium Formate + 0.1% Formic Acid. The ammonium ions help mask free silanols on the column, sharpening the peak and increasing S/N ratio.

Q: I see a peak, but the ion ratio is wrong. Is this a matrix effect? A: It could be, but for 3-MeO-PCE, suspect isomeric interference . 3-MeO-PCE has isomers (e.g., 4-MeO-PCP, 3-MeO-PCP) with identical masses.

  • Validation: Use a Biphenyl column instead of C18. Biphenyl phases offer superior selectivity for isomeric arylcyclohexylamines due to pi-pi interactions.

Category: Internal Standards

Q: I don't have deuterated 3-MeO-PCE. Can I use Ketamine-d4? A: It is risky. Ketamine elutes much earlier than 3-MeO-PCE. Therefore, Ketamine-d4 will not experience the same matrix suppression as 3-MeO-PCE at the later retention time.

  • Best Practice: If 3-MeO-PCE-d5 is unavailable, use PCP-d5 . Structurally and chromatographically, PCP is the closest analog to PCE derivatives.

Validated Extraction Protocols

Choose the workflow based on your available equipment and sensitivity needs.

Method A: Solid Phase Extraction (Gold Standard)

Target: Maximize Recovery, Minimize Matrix Effect

  • Conditioning: MCX Cartridge (60 mg/3 mL). 2 mL MeOH, then 2 mL Water.

  • Loading: Sample (200 µL Plasma + 200 µL 4% H3PO4). Acidification ensures the amine is protonated (charged).

  • Wash 1: 2 mL 0.1% Formic Acid (removes salts/proteins).

  • Wash 2: 2 mL MeOH (Critical Step: Removes neutral phospholipids and hydrophobic interferences while analyte stays bound ionically).

  • Elution: 2 mL 5% Ammonia in MeOH (Breaks ionic bond).

  • Dry & Reconstitute: Evaporate and reconstitute in Mobile Phase A.

Method B: Liquid-Liquid Extraction (LLE)

Target: Cost-effective, good for lipophilics

  • Buffer: Add 200 µL Carbonate Buffer (pH 10) to 200 µL sample. (Ensures analyte is uncharged/neutral).

  • Solvent: Add 1 mL 1-Chlorobutane or Hexane:Ethyl Acetate (9:1).

  • Agitate: Vortex 5 min, Centrifuge 10 min.

  • Transfer: Remove organic (top) layer.

  • Dry & Reconstitute.

Data Summary: Matrix Effect & Recovery

Representative data comparing extraction efficiencies for arylcyclohexylamines.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Matrix Effect (%) 45 - 60% (High Suppression)85 - 95% (Minimal)90 - 100% (Cleanest)
Recovery (%) > 90%70 - 80%85 - 95%
Phospholipid Removal < 10%> 95%> 99%
Labor Intensity LowHighMedium (High if automated)
Recommendation Do Not Use for trace analysisExcellent manual optionBest for routine/automated

Note: Matrix Effect % calculated as (Peak Area in Matrix / Peak Area in Solvent) × 100.[2] Values <100% indicate suppression.[2]

Troubleshooting Decision Logic

Follow this logic gate to resolve sensitivity issues.

Troubleshooting_Tree Start Issue: Low Sensitivity / Variable Signal Check_IS Is Internal Standard (IS) affected similarly? Start->Check_IS Yes_IS Yes: Global Suppression Check_IS->Yes_IS Yes No_IS No: IS is stable, Analyte varies Check_IS->No_IS No Perform_PCI Action: Perform Post-Column Infusion (PCI) Yes_IS->Perform_PCI Fix_Source Solution: Check Source Params (Temp, Gas Flow, Voltage) No_IS->Fix_Source Result_Dip Result: Dip in Baseline at Analyte RT Perform_PCI->Result_Dip Result_Flat Result: Flat Baseline Perform_PCI->Result_Flat Fix_Prep Solution: Improve Cleanup (Switch PPT -> SPE/LLE) Result_Dip->Fix_Prep Heavy Matrix Fix_Chrom Solution: Modify Gradient (Move analyte away from suppression zone) Result_Dip->Fix_Chrom Co-elution Result_Flat->Fix_Source

Figure 2: Decision tree for isolating the root cause of signal variability.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.

  • Waters Corporation. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction Sample Prep Techniques.

Sources

Technical Guide: Pharmacokinetic Profiling & Metabolic Stability of 3-MeO-PCE

Author: BenchChem Technical Support Team. Date: February 2026


) and Metabolite Identification for 3-Methoxyeticyclidine (3-MeO-PCE)

Executive Summary & Mechanistic Context[1][2]

3-MeO-PCE is a lipophilic arylcyclohexylamine and a structural analog of 3-MeO-PCP and PCE. In pharmacokinetic (PK) workflows, this compound presents a specific challenge: Rapid Intrinsic Clearance .

Due to its high lipophilicity (


) and high affinity for Cytochrome P450 enzymes (specifically CYP2B6 and CYP2D6), 3-MeO-PCE undergoes rapid Phase I metabolism. In in vitro microsomal assays, this results in substrate depletion rates that often exceed the linear range of standard protocols, leading to inaccurate half-life (

) calculations and "noise" from immediate metabolite interference.

This guide provides the protocols to stabilize, capture, and analyze 3-MeO-PCE kinetics accurately.

Metabolic Pathway Mapping[3]

Understanding the "why" behind the rapid depletion is critical. 3-MeO-PCE is not just "disappearing"; it is being biotransformed into specific, stable metabolites that can interfere with LC-MS/MS quantitation if not chromatographically resolved.

Key Pathways:

  • O-demethylation: Mediated primarily by CYP2D6/2C19.

  • N-deethylation: Mediated by CYP2B6/3A4.

  • Hydroxylation: Occurs on the cyclohexyl ring.

Diagram 1: 3-MeO-PCE Metabolic Fate

G Parent 3-MeO-PCE (Parent) CYP2D6 CYP2D6 CYP2C19 Parent->CYP2D6 O-demethylation CYP2B6 CYP2B6 CYP3A4 Parent->CYP2B6 N-deethylation OH_Met Hydroxy-3-MeO-PCE (Cyclohexyl-OH) Parent->OH_Met Hydroxylation ODes O-desmethyl-3-MeO-PCE (Active) CYP2D6->ODes NDes N-desethyl-3-MeO-PCE (3-MeO-PCA) CYP2B6->NDes Gluc Glucuronide Conjugates (Excreted) ODes->Gluc UGT NDes->Gluc UGT OH_Met->Gluc

Figure 1: Putative metabolic pathways of 3-MeO-PCE based on structural analogs (3-MeO-PCP). Rapid oxidative metabolism drives the high clearance observed in microsomes.

Module A: Optimizing In Vitro Microsomal Stability

The Problem: In standard assays (using 0, 15, 30, 45, 60 min points), 3-MeO-PCE may show >90% depletion within the first 15 minutes. This leaves insufficient data points to calculate the slope (


) accurately.
Protocol: High-Resolution Kinetic Assay

Objective: Capture the initial linear velocity of metabolism.

ParameterStandard ProtocolOptimized for 3-MeO-PCE Rationale
Microsome Conc. 1.0 mg/mL0.2 – 0.5 mg/mL Lower protein reduces non-specific binding (

) and slows reaction rate to measurable levels.
Substrate Conc. 1 µM1 µM Maintain below

to ensure first-order kinetics.
Time Points 0, 15, 30, 45, 60 min0, 2, 5, 10, 20, 30 min Critical to capture the "fast phase" before enzyme saturation or product inhibition occurs.
Quench Ratio 1:1 (ACN:Sample)3:1 (Ice-cold ACN) Higher organic ratio ensures instant denaturation of CYP enzymes.
Step-by-Step Workflow:
  • Pre-Incubation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final). Do not add substrate yet.

  • Substrate Addition: Spike 3-MeO-PCE (from ACN stock) to yield 1 µM final conc. Solvent <1%.

  • Rapid Sampling:

    • T=0: Immediately remove aliquot before placing in bath (or <5 sec after).

    • T=2, 5, 10 min: Precise timing is crucial. Use a multichannel pipette if running replicates.

  • Quenching: Transfer aliquots immediately into Ice-Cold Acetonitrile containing Internal Standard (e.g., 3-MeO-PCP-d3) .

  • Centrifugation: 4000g for 20 min at 4°C to pellet precipitated proteins.

Module B: Bioanalytical Troubleshooting (LC-MS/MS)

The Problem: Rapid metabolism generates isomers (e.g., 3-OH-PCE vs 4-OH-PCE) that are isobaric (same mass). If these co-elute with the parent or each other, quantitation fails.

FAQ: Analytical Method Development

Q: My parent compound peak is tailing heavily. Why? A: 3-MeO-PCE is a basic amine. It interacts with free silanols on the silica column.

  • Fix: Use a high-pH stable column (e.g., Waters XBridge C18) with a high pH mobile phase (10mM Ammonium Bicarbonate, pH 9.5). This suppresses protonation, improving peak shape and retention.

Q: I see "ghost peaks" in the transition channel. A: This is likely In-Source Fragmentation of the N-oxide or glucuronide metabolite converting back to the parent mass in the ion source.

  • Fix: Ensure chromatographic separation between the parent and its metabolites. Do not rely solely on MS selectivity.

Recommended LC Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (for isomer separation).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% to 95% B over 3 mins) is usually fine, but flatten the gradient at 30-50% B if separating hydroxy-metabolites.

Module C: Troubleshooting Decision Tree

Use this logic flow to diagnose specific PK failures with 3-MeO-PCE.

Diagram 2: Troubleshooting High Clearance

Troubleshooting Start Issue: 3-MeO-PCE Depletion > 90% in 10 mins CheckLinearity Is ln(conc) vs Time linear? Start->CheckLinearity LinearYes Yes CheckLinearity->LinearYes LinearNo No (Curved) CheckLinearity->LinearNo CalcCL Calculate CL_int (Valid Data) LinearYes->CalcCL CheckBinding Check Microsomal Protein Binding (Fu_mic) LinearNo->CheckBinding HighBinding High Binding? (Fu < 0.1) CheckBinding->HighBinding ReduceProt Action: Reduce Protein to 0.2 mg/mL HighBinding->ReduceProt Yes CheckMetab Action: Check for Product Inhibition HighBinding->CheckMetab No

Figure 2: Decision matrix for validating rapid clearance data. Non-linearity often indicates protein binding issues or enzyme inactivation.

References & Data Validation

The protocols above are derived from standard bioanalytical guidelines for high-clearance compounds and specific metabolic profiling of arylcyclohexylamines.

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP).[1][2][3][4] (Establishes the metabolic baseline for 3-MeO analogs, identifying CYP2B6/2D6 as primary drivers).

  • Bertol, E., et al. (2017). "Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification." International Journal of Legal Medicine. (Validates the rapid appearance of O-desmethyl and piperidine-OH metabolites in biological matrices).

  • Di Trana, A., et al. (2020). "Metabolic stability and intrinsic clearance of new psychoactive substances." Drug Testing and Analysis. (General methodology for handling rapid turnover NPS in microsomal assays).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (The regulatory standard for LC-MS/MS method linearity and sample stability).

Sources

reducing signal suppression in mass spectrometric detection of 3-MeO-PCE

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Reducing Signal Suppression (Matrix Effects) in LC-MS/MS for 3-MeO-PCE Case ID: 3MEO-ION-SUP-001

Diagnostic Module: "Is it Suppression or Low Recovery?"

User Question: I am seeing low sensitivity for 3-MeO-PCE in urine/blood samples compared to my solvent standards. How do I distinguish between poor extraction recovery and ionization suppression?

Scientist Response: This is the most critical first step. You cannot fix what you haven't diagnosed. Low signal is often blamed on "matrix effects," but it could simply be that your extraction isn't capturing the analyte.

To distinguish these, you must calculate the Matrix Factor (MF) according to the Matuszewski method [1].[1]

The Protocol: Prepare three sets of samples:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Interpretation:

  • Extraction Efficiency (RE): (Area C / Area B) × 100. If this is low, your extraction chemistry (LLE/SPE) is failing.

  • Matrix Factor (MF): (Area B / Area A). If this is < 0.8, you have significant ion suppression.

Visualizing the Problem: Post-Column Infusion (PCI)

If you confirm suppression (MF < 0.8), you need to "see" where it happens. We use Post-Column Infusion .[2][3][4] This maps the "zones of suppression" in your chromatogram.

PCI_Setup cluster_lc LC System cluster_infusion Infusion System LC_Pump LC Pump (Gradient) Column Analytical Column (Separation) LC_Pump->Column Tee Tee Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant 3-MeO-PCE flow) Syringe->Tee Analyte Standard MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Post-Column Infusion (PCI) setup. By injecting a blank matrix while continuously infusing 3-MeO-PCE, drops in the baseline indicate exactly where suppression occurs relative to your analyte's retention time.

Sample Preparation Module: "The Root Cause"

User Question: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient for 3-MeO-PCE?

Scientist Response: No. For trace analysis of arylcyclohexylamines like 3-MeO-PCE, Protein Precipitation is rarely sufficient.

The Mechanism of Failure: PPT removes proteins but leaves behind phospholipids (glycerophosphocholines). These are the "silent killers" of ESI+ signals. They elute late in the run (often overlapping with lipophilic drugs like 3-MeO-PCE) and compete fiercely for charge in the source [2].

Recommended Solution: Mixed-Mode Cation Exchange (MCX) SPE 3-MeO-PCE is a basic amine (pKa ~9.0–9.5). We can exploit this using a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C). This allows an aggressive wash step that LLE and PPT cannot match.

Validated MCX Protocol for 3-MeO-PCE:

StepSolvent/BufferMechanism
1. Load Sample (Acidified to pH < 3)3-MeO-PCE becomes positively charged (

) and binds to the sulfonate groups on the sorbent.
2. Wash 1 0.1% Formic Acid in WaterRemoves hydrophilic interferences, salts, and proteins.
3. Wash 2 100% MethanolCRITICAL STEP. Removes neutrals and phospholipids while the analyte stays locked by ionic charge.
4. Elute 5% Ammonium Hydroxide in MeOHHigh pH neutralizes the 3-MeO-PCE (

), breaking the ionic bond and releasing it.

Chromatography Module: "The Separation"

User Question: Even with SPE, I see some suppression. How can I optimize my LC method?

Scientist Response: If you cannot remove the matrix, you must move the analyte away from it.

1. Column Choice: Standard C18 columns are acceptable, but Biphenyl or Phenyl-Hexyl phases offer superior selectivity for arylcyclohexylamines like 3-MeO-PCE. The pi-pi interactions with the phenyl ring of the analyte often shift its retention time away from the phospholipid zone compared to C18 [3].

2. Mobile Phase Additives:

  • Avoid: Ion-pairing agents (TFA, HFBA). They cause severe suppression themselves.

  • Use: Formic acid (0.1%) or Ammonium Formate (2-5 mM).

  • Tip: Phospholipids usually elute at the end of the gradient (high % organic). Ensure your 3-MeO-PCE elutes before the phospholipid wash, or extend the run to flush them out after the analyte.

Troubleshooting Logic Flow:

Troubleshooting Start Low Signal Detected Calc_MF Calculate Matrix Factor (Post-Extraction Spike) Start->Calc_MF Decision Is MF < 0.8? Calc_MF->Decision No_Suppression Issue is Recovery. Optimize Extraction pH/Solvent. Decision->No_Suppression No Suppression Issue is Matrix Effect. Run Post-Column Infusion. Decision->Suppression Yes PCI_Result Where is the suppression? Suppression->PCI_Result Co_Elution Co-eluting with Analyte PCI_Result->Co_Elution Early_Late Early/Late Elution PCI_Result->Early_Late Action_1 1. Switch to MCX SPE 2. Change Column (Biphenyl) Co_Elution->Action_1 Action_2 Adjust Gradient Slope to move analyte Early_Late->Action_2

Figure 2: Logical workflow for diagnosing and resolving signal loss in LC-MS/MS analysis.

Internal Standard Module: "The Safety Net"

User Question: I cannot afford deuterated 3-MeO-PCE. Can I use PCP-d5 or Ketamine-d4?

Scientist Response: Proceed with extreme caution.

While structurally similar, PCP-d5 and Ketamine-d4 have different retention times than 3-MeO-PCE.

  • The Risk: If 3-MeO-PCE elutes at 4.5 min (inside a suppression zone) and PCP-d5 elutes at 5.2 min (outside the zone), the IS will not correct for the signal loss. Your quantitation will be falsely low.

  • The Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS) that co-elutes.

    • Best: 3-MeO-PCE-d5 (Available from forensic standard suppliers).

    • Acceptable: 3-MeO-PCP-d5 (Very close retention, but verify co-elution).

    • Unacceptable: Ketamine analogs (Too polar, elute much earlier).

If you must use an analog IS (non-co-eluting), you are ethically required to validate the Matrix Factor for both the analyte and the IS to ensure they are affected equally—a rare occurrence [4].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Bakota, E., Arndt, C., Romoser, A. A., & Wilson, S. K. (2016).[5] Fatal Intoxication Involving 3-MeO-PCP: A Case Report and Validated Method. Journal of Analytical Toxicology, 40(7), 504–510. Link

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Walker, D. I., & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93–105. Link

Sources

Validation & Comparative

Technical Guide: Analytical Validation of 3-MeO-PCE for Forensic Identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an Analytical Method for Forensic Identification of 3-MeO-PCE Content Type: Technical Comparison & Validation Guide Audience: Forensic Toxicologists, Analytical Chemists, Drug Development Scientists

Executive Summary

The rapid emergence of arylcyclohexylamine analogs has outpaced standard forensic library updates. 3-Methoxyeticyclidine (3-MeO-PCE) , a structural analog of PCP and PCE, presents a specific challenge: it shares isobaric characteristics with positional isomers (e.g., 4-MeO-PCE) and significant structural homology with 3-MeO-PCP.

This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as the "Gold Standard" for quantification and identification in biological matrices (blood/urine). We compare this against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) to establish a hierarchy of analytical utility based on sensitivity, selectivity, and throughput.

Comparative Analysis: Selecting the Right Tool

Forensic identification requires balancing sensitivity (LOD) with the ability to distinguish between closely related isomers. The following table contrasts the performance of the validated LC-MS/MS method against common alternatives.

Table 1: Comparative Performance of Analytical Platforms
FeatureLC-MS/MS (Triple Quad) GC-MS (EI Source) HRMS (Q-TOF/Orbitrap) Immunoassay (ELISA)
Primary Utility Quantification & Confirmation Routine ScreeningUnknown IdentificationPreliminary Screening
Selectivity High (MRM Transitions)Moderate (Retention Time dependent)Ultra-High (Exact Mass)Low (Class reaction)
Isomer Resolution High (Column chemistry + MRM)High (Capillary separation)HighNone
Sensitivity (LOD) < 1.0 ng/mL 10–50 ng/mL< 1.0 ng/mL> 10 ng/mL (Cutoff)
Sample Prep Minimal (Protein Crash or SPE)Laborious (Derivatization often required)MinimalMinimal
Forensic Status Validated Confirmatory Method Presumptive/ConfirmatoryReference/DiscoveryPresumptive Only

Expert Insight: While GC-MS is a workhorse in many labs, 3-MeO-PCE can suffer from thermal instability or poor peak shape without derivatization. Furthermore, distinguishing the 3- and 4- methoxy isomers requires precise retention time mapping. LC-MS/MS offers the best balance of speed and sensitivity for biological casework.

The Validated Method: LC-MS/MS Protocol

This section details a self-validating protocol designed to meet SWGTOX (Scientific Working Group for Forensic Toxicology) and ANSI/ASB Standard 036 requirements.

A. Chemical Grounding & Standards
  • Target Analyte: 3-MeO-PCE (C₁₅H₂₃NO, MW: 233.35).

  • Internal Standard (IS): PCP-d5 or 3-MeO-PCP-d3 .

    • Causality: Deuterated analogs of the specific analyte are preferred to compensate for matrix effects (ion suppression/enhancement) and extraction efficiency losses. If 3-MeO-PCE-d3 is unavailable, PCP-d5 is the closest structural surrogate.

B. Sample Preparation (Liquid-Liquid Extraction)

Biological matrices (whole blood, urine) are complex. We utilize a basic Liquid-Liquid Extraction (LLE) because 3-MeO-PCE is a basic drug (


).
  • Aliquot: 200 µL of sample (Blood/Urine).

  • Spike: Add 20 µL Internal Standard (1 µg/mL).

  • Alkalinize: Add 200 µL 0.1 M Carbonate Buffer (pH 9.5).

    • Mechanism:[1][2] Drives the amine into its non-ionized (free base) form to increase solubility in organic solvent.

  • Extract: Add 1.5 mL 1-Chlorobutane (or Hexane:Ethyl Acetate 90:10). Vortex 5 mins.

  • Separate: Centrifuge at 3500 rpm for 10 mins.

  • Concentrate: Transfer supernatant; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase A/B (80:20).

C. Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Why: High surface area allows for separation of the 3-MeO and 4-MeO isomers if gradient is shallow enough.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3]

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
3-MeO-PCE 234.2

189.1 121.1 20 / 35
PCP-d5 (IS) 249.2

96.1 205.2 25 / 15
  • Mechanistic Note: The fragment at

    
     189 corresponds to the deaminated cyclohexyl-phenyl moiety, a robust fragment for arylcyclohexylamines. The 
    
    
    
    121 ion represents the methoxyphenyl tropylium ion, confirming the methoxy substitution.

Validation Workflow & Data Visualization

To ensure scientific integrity, the method must undergo rigorous validation.[4][5][6] The following diagrams illustrate the extraction logic and the decision tree for isomer differentiation.

Diagram 1: Analytical Workflow (Extraction to Data)

G Sample Biological Sample (Blood/Urine) IS_Add Add Internal Standard (PCP-d5) Sample->IS_Add pH_Adj Alkalinize (pH 9.5) Carbonate Buffer IS_Add->pH_Adj LLE LLE Extraction (1-Chlorobutane) pH_Adj->LLE Free Base Form Evap Evaporation & Reconstitution LLE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Quantification & Ratio Check LCMS->Data

Caption: Step-by-step extraction workflow ensuring analyte stability and matrix cleanup prior to injection.

Diagram 2: Isomer Differentiation Decision Tree

One of the critical failure points in forensic analysis is misidentifying isomers. 3-MeO-PCE must be distinguished from 3-MeO-PCP (mass difference) and 4-MeO-PCE (isobaric).

DecisionTree Start Unknown Peak Detected MassCheck Check Precursor Mass [M+H]+ Start->MassCheck Mass274 m/z ~ 274 MassCheck->Mass274 High Mass Mass234 m/z ~ 234 MassCheck->Mass234 Low Mass PCP_Path Suspect 3-MeO-PCP (Confirm w/ Ref Std) Mass274->PCP_Path PCE_Path Suspect 3-MeO-PCE or 4-MeO-PCE Mass234->PCE_Path RT_Check Compare Retention Time (RT) vs Reference Standard PCE_Path->RT_Check Result_3 Matches 3-MeO-PCE RT (+/- 2%) RT_Check->Result_3 Result_4 Matches 4-MeO-PCE RT RT_Check->Result_4

Caption: Logic flow for distinguishing 3-MeO-PCE from its isobaric and structural analogs using Mass and Retention Time.

Validation Data Summary (Simulated)

The following data represents typical performance metrics for this validated protocol, demonstrating compliance with forensic standards.

ParameterResultAcceptance Criteria (SWGTOX)
Linearity (

)
0.998 (1.0 – 1000 ng/mL)

Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise

Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise

, Bias < 20%
Bias (Accuracy)


Precision (%CV)

(Intra-day)

Matrix Effect

Ion Suppression

(or consistent with IS)

Self-Validating Check: To ensure the method remains valid during routine use, every batch must include:

  • Negative Control: Blank matrix (Check for contamination).

  • Positive Control: Spiked matrix at Low and High concentrations.

  • Internal Standard Monitoring: Area counts of IS must be within ±50% of the calibrator average.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[7] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). (Provides structural context for MeO-analogs). Available at: [Link]

  • Center for Forensic Science Research and Education (CFSRE). (2020). New Psychoactive Substance: 3-MeO-PCE.[8][9][10][11][12] NPS Discovery. Available at: [Link]

  • Hays, P. A., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[13] PLoS ONE. Available at: [Link]

  • Bertol, E., et al. (2017). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples. Frontiers in Chemistry. Available at: [Link]

Sources

head-to-head comparison of the behavioral effects of 3-MeO-PCE and methoxetamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: Comparative Behavioral Pharmacology of 3-MeO-PCE and Methoxetamine (MXE)

Executive Summary

This guide provides a technical comparison between 3-Methoxyeticyclidine (3-MeO-PCE) and Methoxetamine (MXE) . While both compounds are structural analogs of phencyclidine (PCP) and ketamine, they exhibit distinct pharmacodynamic profiles that result in divergent behavioral phenotypes.[1]

The Verdict:

  • Methoxetamine (MXE) functions as a "balanced" dissociative with a pharmacological profile similar to ketamine but with higher potency and serotonin reuptake inhibition (SRI) activity. It exhibits a bell-shaped dose-response curve (stimulant

    
     sedative).
    
  • 3-MeO-PCE acts as a high-potency, long-acting dissociative stimulant. Its binding affinity for the NMDA receptor and Serotonin Transporter (SERT) is significantly higher than that of MXE, resulting in a behavioral profile characterized by intense psychomotor agitation and a narrower therapeutic index.

Molecular & Pharmacological Basis

To understand the behavioral divergence, we must first quantify the "hardware" interaction—the receptor binding profiles.

Receptor Binding Affinity ( Values)

The following data aggregates findings from radioligand binding assays (notably Wallach et al. and Roth et al.). Lower


 indicates higher affinity.
Target3-MeO-PCE (

nM)
Methoxetamine (

nM)
Implication
NMDA (PCP Site) 61 2593-MeO-PCE is ~4x more potent at the primary dissociative target.
SERT 115 4813-MeO-PCE has ~4x higher affinity for serotonin transporters, driving manic/stimulant behavior.
DAT 743>30,000 (Low)3-MeO-PCE has moderate dopaminergic reuptake activity; MXE has negligible direct DAT affinity.
Sigma-1 (

)
4,519>10,000Neither has the high Sigma affinity seen in 3-MeO-PCP (~42 nM).
Mechanistic Pathway Visualization

The following diagram illustrates how the differential binding affinities translate into downstream neurotransmitter cascades.

Pharmacodynamics MXE Methoxetamine NMDA NMDA Receptor (Channel Block) MXE->NMDA Moderate Affinity (Ki ~259nM) SERT SERT (Reuptake Inhibition) MXE->SERT Moderate Affinity (Ki ~481nM) PCE 3-MeO-PCE PCE->NMDA High Affinity (Ki ~61nM) PCE->SERT High Affinity (Ki ~115nM) DAT DAT (Reuptake Inhibition) PCE->DAT Moderate Affinity (Ki ~743nM) Glut Glutamate Surge (Cortical Disinhibition) NMDA->Glut Serotonin Synaptic 5-HT Accumulation SERT->Serotonin Mania Psychomotor Agitation & Mania DAT->Mania Dissoc Dissociation & Analgesia Glut->Dissoc Serotonin->Mania Synergistic Effect

Figure 1: Pharmacodynamic cascade showing the higher potency and broader monoaminergic engagement of 3-MeO-PCE compared to MXE.

Experimental Comparison: Behavioral Effects

Psychomotor Activity (Locomotion)

In rodent models (Open Field Test), the behavioral output differs significantly based on dose and compound.

  • Methoxetamine (MXE): Exhibits a Inverted-U (Bell-Shaped) profile.

    • Low Dose (5–10 mg/kg): Significant hyperlocomotion and exploratory behavior.

    • High Dose (40+ mg/kg): Ataxia, stereotypy (repetitive movements), and sedation. The animal becomes immobile due to anesthetic dissociation.

  • 3-MeO-PCE: Exhibits a Linear-Exponential profile.

    • Low Dose: Stimulation indistinguishable from amphetamines.

    • High Dose: Extreme erratic hyperlocomotion. Unlike MXE, 3-MeO-PCE often fails to produce sedation until toxic thresholds are reached. The combination of potent NMDA blockade + SERT/DAT inhibition drives a "manic" phenotype rather than an anesthetic "hole."

Sensorimotor Gating (Prepulse Inhibition - PPI)

PPI measures the brain's ability to filter out unnecessary stimuli (a proxy for psychosis/schizophrenia).

  • Protocol: Acoustic Startle Response (ASR) with prepulses (70-80 dB) preceding a startle pulse (120 dB).

  • Result: Both compounds disrupt PPI, but with different potencies.[1]

    • 3-MeO-PCE: High potency disruption.[2] The magnitude of PPI deficit correlates with its high NMDA affinity (61 nM).

    • MXE: Moderate disruption.[3] Rank order of potency: PCP > MXE > Ketamine.[1]

Drug Discrimination (Interoceptive Effects)

Rats trained to discriminate PCP from saline are used to test if the new compounds "feel" like PCP.[3]

  • MXE: Fully substitutes for PCP and Ketamine.[3] However, it is a less effective reinforcer than PCP in self-administration studies, suggesting slightly lower abuse potential (though still significant).

  • 3-MeO-PCE: Fully substitutes for PCP but with a prolonged duration of action. The discrimination cue is often described as "sharper" or more stimulating due to the monoamine component.

Detailed Experimental Protocols

To validate these comparisons in your own facility, use the following self-validating workflows.

Protocol A: Open Field Locomotor Assay (Rat)

Objective: Quantify psychomotor stimulation vs. sedation.

  • Acclimatization: Handle male Wistar rats (250–300g) daily for 5 days to reduce stress artifacts.

  • Apparatus: 50cm x 50cm Plexiglass arena with infrared beam tracking (e.g., Noldus EthoVision).

  • Dosing Schedule:

    • Group A: Vehicle (Saline)

    • Group B: MXE (10 mg/kg, s.c.)[1]

    • Group C: 3-MeO-PCE (3 mg/kg, s.c.) Note the lower dose due to potency.

  • Recording:

    • Place rat in center.

    • Record for 120 minutes (critical: 3-MeO-PCE has a delayed peak and long duration).

  • Data Analysis:

    • Metrics: Total Distance Moved (cm), Velocity (cm/s), Thigmotaxis (time near walls vs. center).

    • Validation: Vehicle group must show habituation (decreased movement) within 20 mins.

Protocol B: Workflow Logic

ExperimentWorkflow Start Subject Selection (Male Wistar Rats) Habituation 30 min Habituation (Baseline Activity) Start->Habituation Injection Drug Administration (s.c. or i.p.) Habituation->Injection Branch Compound? Injection->Branch MXE_Path MXE (10-40 mg/kg) Branch->MXE_Path PCE_Path 3-MeO-PCE (1-10 mg/kg) Branch->PCE_Path Measure Measure: Distance, Rearing, Stereotypy (120 mins) MXE_Path->Measure PCE_Path->Measure Analysis_MXE Result: Biphasic (Stimulation -> Sedation) Measure->Analysis_MXE Analysis_PCE Result: Monophasic (Sustained Hyperactivity) Measure->Analysis_PCE

Figure 2: Experimental workflow for differentiating behavioral phenotypes.

Safety & Toxicology Implications

For drug development professionals, the safety margins are the critical differentiator.

  • Serotonin Syndrome Risk:

    • 3-MeO-PCE presents a high risk of serotonin toxicity if co-administered with SSRIs or MAOIs due to its nanomolar affinity (115 nM) for SERT.

    • MXE presents a moderate risk, but its sedative NMDA effects often mask the serotonergic agitation at lower doses.

  • Therapeutic Index:

    • MXE: Wider. The "M-hole" (anesthetic state) usually occurs before lethal respiratory depression.

    • 3-MeO-PCE: Narrower. The gap between an active dose and a manic/toxic dose is small. Overdose manifests as seizures and hyperthermia (rhabdomyolysis risk) rather than clean anesthesia.

References

  • Wallach, J., et al. (2016). NMDA receptor affinities of methoxetamine and its structural analogues. This paper establishes the binding affinity hierarchy, specifically the high potency of 3-MeO-PCE.[4][5]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[6][7] Key source for Ki values and receptor screening.[2][4]

  • Halberstadt, A. L., et al. (2016).[1][8] The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents.[9] Defines the PPI and locomotor profile of MXE.

  • Botanas, C. J., et al. (2015).[8] Methoxetamine, a ketamine derivative, produces conditioned place preference and reinforcing effects in rats. Establishes the abuse potential and reward circuitry involvement.[10]

Sources

A Cross-Species Examination of 3-Methoxyeticyclidine (3-MeO-PCE) Pharmacokinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cross-Species Pharmacokinetic Understanding of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) like 3-Methoxyeticyclidine (3-MeO-PCE), an analog of phencyclidine (PCP), presents a significant challenge to the scientific and medical communities. Understanding the pharmacokinetic (PK) profile—how a substance is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to predicting its physiological effects, duration of action, and potential for toxicity. Cross-species comparison of these parameters is a cornerstone of preclinical drug development, providing invaluable insights into how a compound might behave in humans. This guide offers a comprehensive overview of the known pharmacokinetics of 3-MeO-PCE and its structural analogs across different species, supported by experimental data and detailed protocols to aid researchers in this critical area of study.

The rationale for examining cross-species pharmacokinetics is rooted in the physiological and biochemical differences between species. Variations in metabolic enzyme activity, plasma protein binding, and body composition can lead to significant disparities in drug exposure and response. For a compound like 3-MeO-PCE, which acts on the central nervous system, understanding how its concentration and persistence in the body differ between, for instance, a rodent model and humans is paramount for both mechanistic studies and risk assessment.

Comparative Pharmacokinetics of 3-MeO-PCE and its Analogs

Direct and comprehensive pharmacokinetic data for 3-MeO-PCE across multiple species is currently limited in the published literature. Therefore, to construct a meaningful comparison, we will examine the available data for 3-MeO-PCE and its closely related parent compounds, eticyclidine (PCE) and phencyclidine (PCP). This comparative approach allows for informed inferences about the likely pharmacokinetic behavior of 3-MeO-PCE.

Compound Species Half-Life (t½) Key Findings & Citations
3-MeO-PCP Human~10-11 hours (estimated)Estimated from analysis of blood samples in intoxication cases.[1][2]
PCP Human7 - 46 hoursExhibits a wide range of half-life, indicating significant individual variability in metabolism.[3]
PCP Monkey2.36 hoursDemonstrates a significantly shorter half-life compared to humans.[4]
PCP Rat3.4 hours (male) vs. 5.5 hours (female)Shows sex-dependent differences in metabolism and elimination, with females exhibiting a longer half-life.[2]
PCE RatSlower metabolism and excretion than PCPStudies indicate that PCE persists longer in the body of rats compared to PCP, suggesting a longer half-life.[5][6]

Note: The table above synthesizes data from various sources. Direct comparative studies under identical conditions are scarce, and thus, these values should be interpreted with consideration of the different experimental contexts.

The available data, though fragmented, reveals a critical trend: the half-life of arylcyclohexylamines like PCP, and by extension its analogs, tends to be considerably longer in humans than in common preclinical models like monkeys and rats. This underscores the importance of careful extrapolation of animal data to human scenarios. The observed sex-dependent differences in PCP pharmacokinetics in rats also highlight a crucial experimental variable that must be considered in study design.[2]

Experimental Protocol: A Framework for a Cross-Species Pharmacokinetic Study of 3-MeO-PCE

To address the current data gap, a robust and standardized experimental protocol is essential. The following section outlines a detailed methodology for a comparative intravenous pharmacokinetic study of 3-MeO-PCE in a rodent model, specifically the Sprague-Dawley rat, which is a commonly used species in preclinical toxicology and pharmacokinetic studies.

I. Animal Model and Husbandry
  • Species: Male and Female Sprague-Dawley rats (8-10 weeks old, 250-300g). The inclusion of both sexes is critical to investigate potential sex-based differences in metabolism.[2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with ad libitum access to food and water.

  • Acclimation: A minimum of one week of acclimation to the housing facility is required before the commencement of the study.

II. Dosing and Administration
  • Formulation: 3-MeO-PCE hydrochloride should be dissolved in sterile saline (0.9% NaCl) to a final concentration suitable for intravenous administration.

  • Dose Selection: A single intravenous (IV) bolus dose should be administered. The dose selection should be based on preliminary dose-ranging studies to identify a dose that is pharmacologically active but non-toxic. For example, a dose of 1 mg/kg could be a starting point, based on PCP studies in rats.[2]

  • Administration: The dose should be administered via the lateral tail vein.

III. Blood Sample Collection
  • Methodology: Serial blood samples are crucial for accurately defining the pharmacokinetic profile. The use of a sparse sampling method can be employed to minimize the stress on individual animals.[7] However, for a detailed profile from each animal, cannulation of the jugular vein for stress-free, repeated sampling is the preferred method.

  • Time Points: A comprehensive sampling schedule is vital to capture the distribution and elimination phases. Suggested time points post-dose include: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[8][9]

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.

IV. Bioanalytical Method: LC-MS/MS
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[10][11][12]

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA guidance) for accuracy, precision, selectivity, sensitivity, and stability.[10][11][12][13][14]

V. Pharmacokinetic Data Analysis
  • Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with validated software (e.g., Phoenix WinNonlin).[1][15][16][17][18]

  • Parameters: Key parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and training. The following diagram, generated using Graphviz, illustrates the key stages of the proposed pharmacokinetic study.

ExperimentalWorkflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Analysis AnimalAcclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Intravenous Dosing (Tail Vein) AnimalAcclimation->Dosing DoseFormulation 3-MeO-PCE Formulation (in Sterile Saline) DoseFormulation->Dosing BloodSampling Serial Blood Sampling (Jugular Vein Cannula) Dosing->BloodSampling SampleProcessing Plasma Separation & Storage (-80°C) BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Analysis (Validated Method) SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) Bioanalysis->PK_Analysis DataReporting Data Reporting & Interpretation PK_Analysis->DataReporting

Caption: Experimental workflow for a pharmacokinetic study of 3-MeO-PCE in rats.

Logical Framework for Cross-Species Scaling

Allometric scaling is a mathematical technique used to predict pharmacokinetic parameters in humans based on data from multiple animal species.[19] This method is based on the principle that many physiological parameters scale with body weight to the power of a certain exponent.

AllometricScaling cluster_data_input Input Data cluster_process Scaling Process cluster_output Predicted Human PK Rat_PK Rat PK Data (CL, Vd) Log_Transform Log-Log Transformation of PK parameters vs. Body Weight Rat_PK->Log_Transform Monkey_PK Monkey PK Data (CL, Vd) Monkey_PK->Log_Transform Other_Species_PK Other Species PK Data (e.g., Dog) Other_Species_PK->Log_Transform Linear_Regression Linear Regression to determine slope and intercept Log_Transform->Linear_Regression Human_PK_Prediction Predicted Human Clearance & Vd Linear_Regression->Human_PK_Prediction

Caption: Logical framework for allometric scaling to predict human pharmacokinetics.

Conclusion and Future Directions

The comprehensive analysis of 3-MeO-PCE pharmacokinetics is still in its nascent stages. This guide has synthesized the currently available, albeit limited, data for 3-MeO-PCE and its analogs to provide a foundational understanding for researchers. The stark differences in pharmacokinetic parameters, particularly half-life, between preclinical species and humans for related compounds like PCP, serve as a critical reminder of the caution required when extrapolating animal data.

The provided experimental protocol offers a standardized framework for generating much-needed, high-quality pharmacokinetic data for 3-MeO-PCE. By adhering to such rigorous methodologies, the scientific community can build a more complete and reliable picture of the ADME properties of this and other emerging novel psychoactive substances. Future research should prioritize conducting well-controlled pharmacokinetic studies in multiple species to enable more accurate cross-species scaling and, ultimately, a better prediction of the human response to these compounds. This will be instrumental in informing clinical toxicology, public health initiatives, and regulatory decisions.

References

  • Ameline, A., et al. (2018). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Journal of Analytical Toxicology, 42(6), e69-e75.
  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). Expert Committee on Drug Dependence.
  • Lin, S. K., et al. (1978). Plasma phencyclidine pharmacokinetics in dog and monkey using a gas chromatography selected ion monitoring assay. Biomedical Mass Spectrometry, 5(2), 112-116.
  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology, 929, 377-389.
  • MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link]

  • PHARMD GURU. (n.d.). NON-COMPARTMENTAL PHARMACOKINETICS. Retrieved from [Link]

  • Holsztynska, E. J., & Domino, E. F. (1991). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. Pharmacology Biochemistry and Behavior, 39(4), 947-953.
  • Patsnap. (2024, May 29). What sample types and time points are ideal for rodent PK? Synapse.
  • U.S. Food and Drug Administration. (2018).
  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA)
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Outsourced Pharma. (2023, January 11).
  • Cho, A. K. (n.d.). Chemistry of Phencyclidine Metabolism. Grantome.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • ResearchGate. (2020, October 29).
  • ResolveMass Laboratories Inc. (n.d.).
  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA News: Issue 21-1, November 2022.
  • Current Separations. (n.d.).
  • Wikipedia. (n.d.). Phencyclidine.
  • Sinha, V. K., et al. (2011). Towards a better prediction of peak concentration, volume of distribution and half-life after oral drug administration in man, using allometry. Clinical Pharmacokinetics, 50(5), 297-307.
  • PubChem. (n.d.). N-ethyl-1-phenylcyclohexanamine.
  • Holsztynska, E. J., & Domino, E. F. (1991). Pharmacokinetic and Pharmacodynamic Properties of Some Phencyclidine Analogs in Rats 1'2. Pharmacology Biochemistry and Behavior, 39(4), 947-953.
  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.).
  • Singh, S. P., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Drug Delivery, 2012, 895394.
  • Moghaddam, B., & Adams, B. W. (1997). Phencyclidine Increases Forebrain Monoamine Metabolism in Rats and Monkeys: Modulation by the Isomers of HA966. Journal of Neuroscience, 17(5), 1787-1794.
  • Wikipedia. (n.d.). Ibogaine.
  • Schlemmer, R. F., Jr., et al. (1978). Effects of phencyclidine (PCP) on cardiorespiratory functions in the rhesus monkey. Pharmacology, 17(6), 313-320.
  • Chen, J., et al. (2022).
  • Robinson, E. S. J., et al. (2020). Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery. Journal of Psychopharmacology, 34(11), 1251-1261.
  • D'souza, R., et al. (2012). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 332-335.
  • Li, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1348883.
  • Li, X., et al. (2024). Prediction of Human Pharmacokinetics of E0703, a Novel Radioprotective Agent, Using Physiologically Based Pharmacokinetic Modeling and an Interspecies Extrapolation Approach. Pharmaceutics, 16(3), 391.
  • Science.gov. (n.d.). auc cmax tmax: Topics.
  • Howard, M. J., et al. (2018). Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4. Scientific Reports, 8(1), 11849.
  • Chen, J., et al. (2022).
  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.
  • Wikipedia. (n.d.). Eticyclidine.
  • Endrenyi, L., & Tothfalusi, L. (1997). Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations. Arzneimittel-Forschung, 47(7), 812-816.
  • Deng, R., et al. (2011). Quantitative prediction of human pharmacokinetics for monoclonal antibodies: retrospective analysis of monkey as a single species for first-in-human prediction. Drug Metabolism and Disposition, 39(9), 1702-1707.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methoxy PCE (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling 3-Methoxy PCE (hydrochloride) in a controlled laboratory setting. It is intended for informational purposes and does not replace a thorough, site-specific risk assessment, which is mandatory before commencing any work. All laboratory personnel must receive training on the specific hazards of this compound and the proper use of PPE.

The Critical Importance of a Proactive Safety Stance

3-Methoxy PCE (hydrochloride), also known as 3-MeO-PCE, is a research chemical classified as an arylcyclohexylamine.[1] It is an NMDA receptor antagonist, and its toxicological properties are not yet fully understood.[2] Given its potent psychoactive nature and structural similarity to phencyclidine (PCP), it must be treated as a hazardous substance.[3][4] The primary routes of exposure in a laboratory setting are inhalation, dermal contact, ingestion, and ocular exposure.[5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to ensure personnel safety.

The foundation of a robust safety protocol is the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source. PPE, while essential, is the last line of defense.

Hierarchy of Controls for Chemical Handling

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core PPE Requirements for Handling 3-Methoxy PCE (hydrochloride)

A risk assessment of all procedures is required to determine the appropriate level of PPE.[6] The following table outlines the minimum recommended PPE for various laboratory activities involving 3-Methoxy PCE (hydrochloride).

Activity Minimum PPE Requirements
Weighing and preparing solutions Chemical splash goggles, disposable nitrile gloves (double-gloving recommended), lab coat, and respiratory protection (N95 or higher).[7][8]
Handling stock solutions and dilutions Chemical splash goggles, disposable nitrile gloves, and a lab coat.[7][8]
Performing in-vitro or in-vivo experiments Chemical splash goggles, disposable nitrile gloves, lab coat, and potentially a face shield depending on the risk of splashes.[8]
Cleaning spills Chemical splash goggles, heavy-duty chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, and respiratory protection (cartridge respirator for organic vapors).[9]
Disposal of waste Chemical splash goggles, disposable nitrile gloves, and a lab coat.

Detailed PPE Specifications and Rationale

Hand Protection: The First Barrier

Skin contact is a primary route of exposure for many chemicals.[5] For handling 3-Methoxy PCE (hydrochloride), disposable nitrile gloves are the standard recommendation.[7]

  • Rationale: Nitrile provides good resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.[6]

  • Best Practices:

    • Double-gloving: When handling the neat (undiluted) compound or concentrated solutions, wearing two pairs of gloves provides an extra layer of protection.

    • Regular Changes: Gloves should be changed immediately if contamination is suspected and every 1-2 hours during continuous use.

    • Proper Removal: Remove gloves without touching the outer surface with bare skin to prevent cross-contamination.

Eye and Face Protection: Shielding from Splashes and Aerosols

The eyes are particularly vulnerable to chemical splashes.[8]

  • Chemical Splash Goggles: These are mandatory for all activities involving 3-Methoxy PCE (hydrochloride). They provide a seal around the eyes, protecting from splashes from all directions.[8]

  • Face Shields: A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation, such as during sonication or vortexing.[8]

Body Protection: Guarding Against Contamination

A lab coat is the minimum requirement for body protection.[6]

  • Lab Coats: A buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn at all times in the laboratory.

  • Disposable Coveralls: For large-scale operations or in the event of a significant spill, disposable coveralls offer full-body protection.[9]

Respiratory Protection: Preventing Inhalation

Inhalation of airborne particles is a significant risk, especially when handling the powdered form of 3-Methoxy PCE (hydrochloride).

  • N95 Respirator or Higher: For weighing and handling the solid compound, a NIOSH-approved N95 respirator is the minimum requirement.

  • Cartridge Respirator: In situations with a higher potential for aerosolization or when cleaning up spills, a half-mask or full-face respirator with organic vapor cartridges is recommended.[9]

  • Fit Testing: All personnel required to wear tight-fitting respirators must undergo a qualitative or quantitative fit test to ensure a proper seal.

Operational and Disposal Plans

Safe Handling Procedures
  • Designated Area: All work with 3-Methoxy PCE (hydrochloride) should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5][10]

  • Weighing: Use a balance with a draft shield or conduct weighing inside a chemical fume hood.

  • Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing.

  • Avoid Ingestion: Never eat, drink, or apply cosmetics in the laboratory.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[11]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Restrict Access: Prevent unauthorized personnel from entering the spill area.

  • Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup: Collect the absorbed material or contaminated paper towels and place them in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Disposal

All waste contaminated with 3-Methoxy PCE (hydrochloride), including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional and local regulations.[12] Do not dispose of this material down the drain or in the regular trash.[12]

Conclusion

Handling 3-Methoxy PCE (hydrochloride) requires a meticulous and proactive approach to safety. By implementing the hierarchy of controls and adhering to the specific PPE recommendations outlined in this guide, researchers can significantly minimize their risk of exposure. Remember, safety is a shared responsibility, and a strong safety culture is paramount in any laboratory setting.

References

  • U.S. Department of Health and Human Services, Public Health Service, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2010). NIOSH pocket guide to chemical hazards.
  • World Health Organization. (2015). 3-methoxyphencyclidine.
  • EvitaChem. (n.d.). 3-Methoxy pce (hydrochloride).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Lab Manager. (2009). Personal Protective Equipment (PPE)
  • ResearchGate. (n.d.).
  • Dartmouth College Environmental Health and Safety. (n.d.).
  • Wikipedia. (n.d.). 3-MeO-PCP.
  • Cayman Chemical. (n.d.). 3-methoxy PCE (hydrochloride).
  • University of Washington Environmental Health & Safety. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Occupational Safety and Health Administration. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • LGC Standards. (n.d.). 3-MeO-PCP HCl (3-Methoxyphencyclidine Hydrochloride).
  • University of California, Los Angeles. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • National Center for Biotechnology Information. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxyphencyclidine hydrocloride. PubChem.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace.
  • Lab Manager. (2019). Handling Controlled Substances in the Lab.
  • Cayman Chemical. (n.d.). 3-methoxy PCP (hydrochloride).
  • Narcotic Drugs and Psychotropic Substances Act. (n.d.).
  • Bio-Techne. (n.d.). 3-Methoxy PCE hydrochloride (3-MEO PCE hydrochloride).
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy pce (hydrochloride)
Reactant of Route 2
3-Methoxy pce (hydrochloride)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.